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  • Product: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
  • CAS: 294862-04-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Characterization of N-Boc-4-Phenyl-β-Lactam Scaffolds

Topic: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate structure elucidation Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists Executive Summary: The Pharmacophore Context The -lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate structure elucidation Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Pharmacophore Context

The


-lactam ring (azetidin-2-one) remains the most commercially significant heterocycle in antibiotic history.[1] However, modern drug discovery has repurposed this strained ring as a versatile chiral synthon for enzyme inhibitors (e.g., cholesterol absorption inhibitors like Ezetimibe) and as a masked amino acid equivalent.

This guide details the structural elucidation of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate , a critical intermediate where the nitrogen is "activated" by a tert-butoxycarbonyl (Boc) group. The presence of the electron-withdrawing Boc group on the amide nitrogen significantly alters the electronic environment of the ring, creating distinct spectroscopic signatures compared to the free lactam.

Synthetic Provenance & Isolation

To understand the impurities and stereochemistry, one must acknowledge the origin. This scaffold is typically synthesized via the Staudinger [2+2] cycloaddition or the Kinugasa reaction .

  • Primary Route: Cycloaddition of an N-Boc-imine (formed from benzaldehyde and tert-butyl carbamate) with a ketene equivalent.

  • Critical Impurity Profile:

    • Linear Amides: Incomplete cyclization products.

    • Regioisomers: Rare, but possible if the ketene adds in reverse polarity (unlikely with standard electronic bias).

    • Enantiomers: The C4 position is a chiral center.

Spectroscopic Triangulation (The Core Logic)

The elucidation relies on a "Triangulation" strategy: IR confirms the ring strain; NMR maps the connectivity and relative stereochemistry; X-ray/Chiral HPLC resolves the absolute configuration.

A. Infrared Spectroscopy: The "Strain Shift"

The carbonyl stretching frequency is the primary diagnostic tool for confirming the


-lactam ring formation versus a linear amide.
  • Theory: In a standard amide, resonance (

    
    ) lowers the double bond character of the carbonyl, typically absorbing at 1650–1690 cm⁻¹.
    
  • The N-Boc Effect: The Boc group competes for the nitrogen's lone pair. This "resonance decoupling" combined with the angle strain of the 4-membered ring forces the lactam carbonyl to a significantly higher frequency.

Functional GroupTypical Frequency (cm⁻¹)Observed Shift in Target (cm⁻¹)Cause

-Lactam C=O
1730–17601770–1795 Ring strain + N-Boc electron withdrawal
Carbamate (Boc) C=O 1690–17101715–1735 Urethane conjugation
Aromatic C=C 1450–16001455, 1498 Phenyl ring breathing modes

Expert Insight: If you observe a broad peak around 1660 cm⁻¹, you likely have the linear amide hydrolysis product or uncyclized starting material. The "Blue Shift" to >1770 cm⁻¹ is the hallmark of the N-protected


-lactam.
B. Nuclear Magnetic Resonance ( H & C)

The connectivity is established by the AMX (or ABX) spin system of the azetidine ring protons.


H NMR Logic (Solvent:

)

The C4-Phenyl group makes the C4 proton benzylic and desheilded. The C3 protons are diastereotopic (H3a and H3b).

  • The Boc Singlet: A sharp singlet integrating to 9H at ~1.48 ppm .

  • The "Coupling Tree" (C3-C4 Protons):

    • H4 (Benzylic): Appears as a doublet of doublets (dd) around 4.9–5.1 ppm . It couples to both H3a and H3b.

    • H3a & H3b: These appear as distinct multiplets (dd) in the 2.9–3.6 ppm range.

    • Coupling Constants (

      
      ): 
      
      • 
         (H3a-H3b): Large, typically ~15 Hz .
        
      • 
         (H3-H4): Stereochemistry dependent. Cis coupling is generally larger (5–6 Hz) than trans coupling (2–3 Hz), though the flexibility of the ring can average these values.
        

C NMR Signatures
  • Lactam Carbonyl: ~165 ppm . (Note: Less shielded than acyclic amides).

  • Boc Carbonyl: ~149 ppm .

  • C4 (Benzylic): ~55–60 ppm .

  • C3 (Methylene): ~44–48 ppm .

  • Boc Methyls: ~28 ppm .

C. Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is standard.

  • Molecular Ion:

    
     is often more stable than 
    
    
    
    .
  • Fragmentation: The Boc group is labile. Expect to see a fragment corresponding to

    
     or loss of isobutene (
    
    
    
    ).

Stereochemical Analysis (Chiral HPLC)

Since the molecule has one chiral center at C4, it exists as a pair of enantiomers ((R) and (S)). Standard synthesis yields a racemate unless chiral auxiliaries were used.

Experimental Protocol: Enantiomer Separation

Objective: Determine Enantiomeric Excess (ee).

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Expected Result: Baseline separation of enantiomers. The rigid

    
    -lactam ring usually provides excellent chiral recognition on polysaccharide phases.
    

Visualization of the Elucidation Logic

ElucidationLogic Start Crude Product (White Solid) IR_Step Step 1: IR Spectroscopy Start->IR_Step Decision_IR C=O > 1770 cm⁻¹? IR_Step->Decision_IR Linear_Amide Linear Amide (Impurity) Decision_IR->Linear_Amide No (<1700) NMR_Step Step 2: 1H NMR (CDCl3) Decision_IR->NMR_Step Yes Pattern_Check AMX Pattern at 3.0 - 5.0 ppm? NMR_Step->Pattern_Check Wrong_Regio Wrong Regioisomer or Polymer Pattern_Check->Wrong_Regio No HPLC_Step Step 3: Chiral HPLC Pattern_Check->HPLC_Step Yes Final_ID Confirmed Structure: (R/S)-N-Boc-4-Ph-β-Lactam HPLC_Step->Final_ID ee% Determined

Caption: Logical decision tree for validating the


-lactam scaffold, filtering out common linear impurities.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Why this matters:


-lactams are sensitive to hydrolysis. Using "wet" or acidic 

can open the ring during acquisition, leading to confusing spectra (linear amide peaks appearing over time).
  • Solvent Check: Use

    
     stored over activated 4Å molecular sieves to ensure anhydrous conditions. Neutralize acidity by passing through a small plug of basic alumina if the solvent is old.
    
  • Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

  • Validation: Run the spectrum immediately. Re-run after 24 hours. If peaks at 10.0 ppm (aldehyde from hydrolysis) or 6-7 ppm (broad amide NH) appear, the ring is degrading.

Protocol B: Crystallization for X-Ray (Absolute Config)

While NMR gives relative data, X-ray is the gold standard.

  • Solvent System: Slow evaporation of Ethyl Acetate / Hexane (1:4) .

  • Method: Dissolve 20 mg in minimal hot ethyl acetate. Add hexane dropwise until just turbid. Add one drop of EtOAc to clear. Cap the vial with Parafilm, poke one small hole, and leave in a vibration-free dark area for 3-5 days.

  • Target: Colorless prisms or needles.

References

  • Synthesis and Reactivity: Palomo, C., et al. "Asymmetric Synthesis of

    
    -Lactams by Staudinger Ketene-Imine Cycloaddition." European Journal of Organic Chemistry, 1999. 
    
  • IR Characterization: Singh, G. S.[2][3] "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron, 2003. (Discusses the characteristic high-frequency IR shift of strained lactams).

  • N-Boc Protection Effects: Tidwell, T. T. "Ketenes."[4][5] John Wiley & Sons, 2006. (Definitive text on ketene cycloadditions to form beta-lactams).

  • Chiral Separation: "Application Guide for Chiral Column Selection." Daicel Chiral Technologies. (Standard reference for polysaccharide column selection for lactams).

Sources

Exploratory

Spectroscopic Data for Boc-Protected 4-Phenylazetidin-2-one: A Technical Guide

Introduction Boc-protected 4-phenylazetidin-2-one, also known as tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate, is a key heterocyclic building block in medicinal chemistry. The azetidin-2-one (or β-lactam) ring is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boc-protected 4-phenylazetidin-2-one, also known as tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate, is a key heterocyclic building block in medicinal chemistry. The azetidin-2-one (or β-lactam) ring is a core structural motif in a wide array of antibacterial agents, making its derivatives, such as the title compound, valuable intermediates in the synthesis of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the lactam nitrogen, facilitating selective modifications at other positions of the molecule.

Spectroscopic Characterization: An Integrated Approach

The unambiguous structural elucidation of a synthetic compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. For Boc-protected 4-phenylazetidin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of Boc-protected 4-phenylazetidin-2-one is expected to exhibit distinct signals corresponding to the protons of the azetidinone ring, the phenyl substituent, and the Boc protecting group. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton.

Expected ¹H NMR Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~5.0 - 5.2dd~5.5, 2.5
H-3a~3.4 - 3.6dd~15.0, 5.5
H-3b~2.9 - 3.1dd~15.0, 2.5
Phenyl-H~7.2 - 7.4m-
Boc-CH₃~1.4 - 1.5s-
  • Azetidinone Protons: The proton at the C-4 position (H-4), being a benzylic methine, is expected to be the most downfield of the ring protons. It will likely appear as a doublet of doublets due to coupling with the two diastereotopic protons at C-3. The C-3 protons (H-3a and H-3b) will also present as doublets of doublets, arising from geminal coupling to each other and vicinal coupling to H-4.

  • Phenyl Protons: The protons of the phenyl ring are anticipated to resonate in the aromatic region as a complex multiplet.

  • Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic nature of each carbon atom.

Expected ¹³C NMR Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (β-lactam)~165 - 170
C=O (Boc)~150 - 155
C-4~55 - 60
C-3~45 - 50
Phenyl-C (quaternary)~135 - 140
Phenyl-CH~125 - 130
Boc-C (quaternary)~80 - 85
Boc-CH₃~28 - 30
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The β-lactam carbonyl carbon is typically found in the range of 165-170 ppm. The carbonyl of the Boc group is also expected to be in the downfield region, influenced by the adjacent nitrogen and oxygen atoms. The study of various N-Boc protected amino acid derivatives shows that the chemical shift of the Boc carbonyl carbon is sensitive to solvent polarity and molecular structure.[2][3]

  • Azetidinone Carbons: The C-4 carbon, attached to the phenyl group and nitrogen, will be more downfield than the C-3 carbon.

  • Phenyl Carbons: The aromatic carbons will appear in the typical range of 125-140 ppm, with the quaternary carbon being the most deshielded.

  • Boc Carbons: The quaternary carbon of the tert-butyl group will resonate around 80-85 ppm, while the methyl carbons will give a strong signal in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The spectrum of Boc-protected 4-phenylazetidin-2-one will be dominated by the stretching vibrations of the two carbonyl groups.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (β-lactam)~1750 - 1780Strong
C=O Stretch (Boc urethane)~1700 - 1720Strong
C-H Stretch (aromatic)~3000 - 3100Medium
C-H Stretch (aliphatic)~2850 - 3000Medium
C=C Stretch (aromatic)~1450 - 1600Medium-Weak

The most characteristic absorption will be the high-frequency carbonyl stretch of the strained four-membered β-lactam ring. The presence of a second strong carbonyl absorption at a slightly lower frequency is indicative of the Boc protecting group. The vibrational energy of a molecule is unique and can be used as a fingerprint for identification.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺262.14
[M+Na]⁺284.12
[M-C₄H₈]⁺206.08
[M-Boc+H]⁺162.09
  • Molecular Ion: The molecular weight of Boc-protected 4-phenylazetidin-2-one is 261.31 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 262.14.

  • Fragmentation Patterns: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement, resulting in a peak at m/z 206.08.[5][6] Another common fragmentation is the loss of the entire Boc group (101 Da), leading to a fragment corresponding to 4-phenylazetidin-2-one at m/z 162.09.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a compound such as Boc-protected 4-phenylazetidin-2-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard single-pulse experiment.

    • Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled single-pulse experiment.

    • Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024-4096) is typically required due to the low natural abundance of ¹³C.[1]

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the empty accessory should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., ESI or APCI) coupled to a liquid chromatograph (LC-MS) or direct infusion pump.

    • Parameters: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel synthetic compound like Boc-protected 4-phenylazetidin-2-one.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR IR_Interp Identify Functional Groups (e.g., C=O, N-H) IR->IR_Interp MS_Interp Determine Molecular Weight & Fragmentation MS->MS_Interp NMR_Interp Elucidate C-H Framework & Connectivity NMR->NMR_Interp Structure_Validation Structure Confirmation IR_Interp->Structure_Validation MS_Interp->Structure_Validation NMR_Interp->Structure_Validation

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

The spectroscopic data presented in this guide, while based on prediction and comparison with related structures, provides a robust framework for the characterization of Boc-protected 4-phenylazetidin-2-one. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry offers a multi-faceted approach to confirming the identity and purity of this important synthetic intermediate. Researchers and drug development professionals can utilize this information to guide their synthetic efforts and ensure the quality of their materials. As with any synthetic compound, it is imperative to acquire and interpret a full set of experimental data for each new batch to ensure its structural integrity.

References

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed.
  • PureSynth. (n.d.). Tert-Butyl (3r4s)-2-Oxo-4-Phenyl-3-[(Triethylsilyl)Oxy]Azetidine-1-Carboxylate 97.0%(HPLC).
  • Bovine Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (BMDB0006344).
  • ResearchGate. (n.d.). IR spectrum of complex 4. [Download Scientific Diagram].
  • Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (BMDB0006344).
  • ChemicalBook. (n.d.). BOC-PHE-OSU(3674-06-4) 1H NMR spectrum.
  • Labcompare. (n.d.). (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate from Aladdin Scientific Corporation.
  • MDPI. (2022).
  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
  • The Royal Society of Chemistry. (2012). Experimental Procedure.
  • SQUARIX. (n.d.). (+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate.
  • PMC. (n.d.).
  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono)
  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group.
  • Reddit. (2023).
  • NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-.
  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • PMC. (2019).
  • PubChem - NIH. (n.d.). 1-Boc-4-AP | C16H24N2O2 | CID 1491502.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025).

Sources

Foundational

The Strategic Intermediate: A Technical Guide to (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam (CAS 149198-47-0)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of a Chiral Building Block in Cancer Chemotherapy In the landscape of cancer treatment, the taxane family of drugs, which inc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Chiral Building Block in Cancer Chemotherapy

In the landscape of cancer treatment, the taxane family of drugs, which includes the highly successful Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone of modern chemotherapy. Their mechanism of action, the stabilization of microtubules leading to mitotic arrest in rapidly dividing cancer cells, has proven effective against a range of solid tumors. The complex molecular architecture of these natural products, however, presents a significant synthetic challenge. The semi-synthesis of taxanes, which involves the coupling of a complex, naturally-derived core with a synthetically accessible side chain, has emerged as the most viable route for their large-scale production.

At the heart of this synthetic strategy lies a key chiral building block: (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam , also known by its CAS number 149198-47-0 . This molecule, a protected azetidinone, serves as the direct precursor to the C-13 phenylisoserine side chain of taxanes, the attachment of which is critical for their potent cytotoxic activity. This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and application of this pivotal intermediate, offering field-proven insights for researchers and professionals in drug development and medicinal chemistry.

Physicochemical Properties and Synonyms

The compound with CAS number 149198-47-0 is a well-characterized synthetic intermediate. Its key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name tert-Butyl (3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate[1][2]
CAS Number 149198-47-0[1][2]
Molecular Formula C20H31NO4Si[1][2]
Molecular Weight 377.56 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Purity Typically >97.0% (HPLC)[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

This compound is also known by several synonyms in the scientific literature and commercial catalogs:

  • (3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azatidinone

  • (3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylic Acid tert-Butyl Ester[2]

  • N-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam

The specific stereochemistry, (3R,4S), is crucial for the biological activity of the final taxane product. The tert-butoxycarbonyl (Boc) group on the nitrogen and the triethylsilyl (TES) group on the C-3 hydroxyl serve as protecting groups, which are essential for the selective coupling reaction with the baccatin III core.

The Synthetic Pathway: From Simple Precursors to a Complex Intermediate

The synthesis of (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam is a multi-step process that relies on a key stereoselective reaction to establish the desired cis-relationship between the C-3 and C-4 substituents on the β-lactam ring. The Ojima lactam synthesis, a landmark in organic chemistry, provides a robust method for this transformation.[1][3]

Experimental Protocol: Synthesis of the β-Lactam Intermediate

The following protocol is a representative example of the synthesis of the title compound, based on established methodologies.

Step 1: Imine Formation

  • To a solution of benzaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a primary amine (e.g., p-anisidine).

  • Add a drying agent, such as anhydrous magnesium sulfate, to the mixture.

  • Stir the reaction at room temperature until the formation of the imine is complete, as monitored by an appropriate analytical technique (e.g., TLC or NMR).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: Chiral Ester Enolate-Imine Cyclocondensation (Staudinger Reaction)

  • In a separate flask, prepare a solution of a chiral auxiliary-derived ester, such as one derived from glycolic acid and a chiral alcohol (e.g., trans-2-phenyl-1-cyclohexanol).[3]

  • Cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to the solution to generate the lithium enolate.

  • To this cold enolate solution, add the previously prepared imine solution dropwise.

  • Allow the reaction to proceed at low temperature for a specified time, during which the [2+2] cycloaddition occurs to form the β-lactam ring with high diastereoselectivity.[1]

  • Quench the reaction with a suitable proton source, such as a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and perform a standard aqueous workup, extracting the product into an organic solvent.

  • Purify the crude product by column chromatography to isolate the desired cis-β-lactam.

Step 3: Protection of the C-3 Hydroxyl and N-Boc Installation

  • The product from the previous step will have a free hydroxyl group at the C-3 position and the chiral auxiliary attached to the nitrogen. The chiral auxiliary is first removed.

  • Protect the C-3 hydroxyl group as a triethylsilyl (TES) ether by reacting the β-lactam with triethylsilyl chloride in the presence of a base, such as imidazole or pyridine, in an aprotic solvent.[3]

  • Following the silylation, the protecting group on the nitrogen (if not already the desired Boc group) is removed and replaced with a tert-butoxycarbonyl (Boc) group. This is typically achieved by treating the N-deprotected β-lactam with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.

  • Purify the final product, (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam, by column chromatography to yield a colorless to light yellow liquid.[1]

Caption: Synthetic scheme for CAS 149198-47-0.

Application in Taxane Semi-Synthesis: The Ojima-Holton Coupling

The primary and most significant application of (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam is in the semi-synthesis of taxanes. This involves the coupling of the β-lactam with a protected baccatin III derivative, a complex tetracyclic diterpene core that can be extracted in relatively high quantities from the needles of the yew tree. This key reaction is often referred to as the Ojima-Holton coupling.[4]

Mechanism of the Coupling Reaction

The coupling reaction proceeds via the nucleophilic attack of the C-13 hydroxyl group of the protected baccatin III derivative on the carbonyl carbon of the β-lactam ring. This results in the opening of the strained four-membered ring and the formation of an amide bond, thus attaching the desired side chain to the taxane core. The reaction is typically facilitated by a strong base, which deprotonates the C-13 hydroxyl, making it a more potent nucleophile.

Caption: Mechanism of β-lactam ring opening in taxane synthesis.

Experimental Protocol: Coupling of the β-Lactam with Protected Baccatin III

The following is a generalized protocol for the coupling reaction. The specific protecting groups on the baccatin III core (e.g., at the C-7 and C-10 positions) may vary.

  • Dissolve the protected baccatin III derivative (e.g., 7-O-triethylsilylbaccatin III) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -40 °C).

  • Add a strong base, such as sodium hydride or a lithium amide base, to the solution to deprotonate the C-13 hydroxyl group.

  • In a separate flask, prepare a solution of (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam in the same solvent.

  • Slowly add the β-lactam solution to the cold solution of the baccatin alkoxide.

  • Allow the reaction to stir at low temperature for several hours, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.

  • Warm the mixture to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the protected taxane.

  • Subsequent deprotection steps are then carried out to remove the silyl and Boc protecting groups, yielding the final taxane drug (e.g., Docetaxel).

The Strategic Advantage: Why This Intermediate is a Cornerstone of Taxane Synthesis

The use of (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam in taxane synthesis offers several key advantages:

  • High Stereoselectivity: The chiral synthesis of this β-lactam allows for the precise installation of the required (2'R, 3'S) stereochemistry in the final taxane side chain, which is essential for its biological activity.

  • Efficient Coupling: The strained four-membered ring of the β-lactam is readily opened by the C-13 hydroxyl of the baccatin core, leading to high yields in the coupling reaction.

  • Versatility: The synthetic route to this β-lactam allows for modifications to the C-4 phenyl group, enabling the synthesis of a wide range of taxane analogs for structure-activity relationship (SAR) studies and the development of next-generation taxoids with improved efficacy and reduced side effects.[4]

  • Scalability: The methodologies for the synthesis and coupling of this intermediate have been optimized for large-scale industrial production, ensuring a reliable supply of these life-saving drugs.

Safety and Handling

As a laboratory chemical, (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam should be handled with appropriate care. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere in a freezer at -20°C is recommended.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Testament to the Power of Synthetic Chemistry

The story of (3R,4S)-1-t-Boc-3-(triethylsilyloxy)-4-phenyl-β-lactam is a powerful illustration of the pivotal role that synthetic chemistry plays in modern medicine. This seemingly simple chiral molecule is, in fact, a highly engineered and strategically designed intermediate that has unlocked the large-scale production of some of the most important anticancer drugs in our arsenal. For researchers and professionals in the field, a thorough understanding of the properties, synthesis, and application of this key building block is not just an academic exercise, but a fundamental aspect of the ongoing effort to develop more effective and accessible treatments for cancer. The continued exploration of the chemistry surrounding this and related β-lactams holds the promise of yielding new taxane analogs with improved therapeutic profiles, further advancing the fight against this devastating disease.

References

  • Vertex AI Search. (n.d.). tert-Butyl (3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)
  • Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbacc
  • Next Generation Taxoids | Ojima Research Group - Stony Brook University. (n.d.).
  • Holton Taxol total synthesis - Grokipedia. (n.d.).
  • Ojima lactam - Wikipedia. (n.d.).
  • Holton Taxol total synthesis - Wikipedia. (n.d.).
  • Recent advances in the medicinal chemistry of taxoid anticancer agents (1998)
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31).
  • Lecture 47: Total synthesis of Taxol (Holton) - YouTube. (2022, September 26).
  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conform
  • Taxol synthesis - Intern
  • Synthesis and Beta-Lactamase-Mediated Activation of a Cephalosporin-Taxol Prodrug. (n.d.).
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  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
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  • Tert-Butyl (3r4s)-2-Oxo-4-Phenyl-3-[(Triethylsilyl)
  • SAFETY D
  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac - OSTI. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 26).
  • Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement - Walsh Medical Media. (n.d.).
  • (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)
  • The mechanism of catalysis and the inhibition of β-lactamases - RSC Publishing. (n.d.).
  • BLD Pharm
  • Safety Data Sheet according to Regulation (EC) No. 2015/830 SECTION 1: Identification of the Substance/Mixture and the Company/U - Carboline. (2022, January 6).
  • tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)
  • WO2014097257A1 - A method of preparation of (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025, August 6).
  • Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermedi
  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. (n.d.).
  • TBHP-promoted sequential carboxamidation and aromatisation of aryl isonitriles with formamides - PubMed. (2014, December 7).

Sources

Exploratory

Targeting the Bacterial Cell Wall: Mechanism of Action and Affinity Profiling of Synthetic β-Lactam Compounds

Introduction: The Synthetic Evolution of β-Lactams As an application scientist in antimicrobial drug development, I view the evolution of β-lactam antibiotics not merely as a series of chemical modifications, but as stra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Evolution of β-Lactams

As an application scientist in antimicrobial drug development, I view the evolution of β-lactam antibiotics not merely as a series of chemical modifications, but as strategic molecular engineering designed to outmaneuver bacterial defense systems. While natural penicillins are highly susceptible to enzymatic degradation and possess limited outer-membrane permeability, modern synthetic and semi-synthetic derivatives—such as advanced-generation cephalosporins, carbapenems, and oxacephems—are explicitly designed to evade β-lactamases and exploit specific porin channels 1[1]. Understanding the precise mechanism of action and accurately profiling target engagement is critical for developing the next generation of these life-saving therapeutics.

Core Mechanism of Action: Target Engagement and Lethality

The lethality of synthetic β-lactams is rooted in their structural mimicry. The four-membered, nitrogen-containing β-lactam ring acts as a steric analog of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) peptide sequence 2[2]. This sequence is the natural substrate for DD-transpeptidases, commonly known as Penicillin-Binding Proteins (PBPs), which catalyze the essential cross-linking of peptidoglycan polymers in the bacterial cell wall 3[3].

When a synthetic β-lactam enters the periplasmic space, the highly reactive β-lactam ring undergoes a nucleophilic attack by the active-site serine residue of the PBP. This forms a stable, covalent acyl-enzyme complex. Because the half-life of this covalent intermediate is exceptionally long, the enzyme is irreversibly inhibited. The cessation of peptidoglycan cross-linking, coupled with the continued activity of bacterial autolysins, leads to catastrophic osmotic instability and subsequent cell lysis2[2].

G A Synthetic β-Lactam (D-Ala-D-Ala Mimic) B Bacterial Porin Penetration A->B Gram-negative C Periplasmic Space A->C Gram-positive B->C D PBP Active Site (Serine Residue) C->D Target Binding E Covalent Acyl-Enzyme Complex Formation D->E Nucleophilic Attack F Inhibition of Transpeptidation E->F Irreversible G Peptidoglycan Instability F->G Structural Failure H Osmotic Lysis & Cell Death G->H Autolysin Trigger

Diagram 1: Molecular pathway of synthetic β-lactam target engagement and bacterial cell lysis.

Overcoming Resistance: The Design of Modern Synthetic β-Lactams

Different synthetic classes exhibit varied affinities for specific PBP isoforms and differing susceptibilities to resistance mechanisms like efflux pumps and β-lactamases 3[3]. For instance, Moxalactam Disodium (an oxacephem) replaces the sulfur atom in the dihydrothiazine ring with oxygen, granting it exceptional stability against β-lactamase degradation while maintaining high affinity for PBPs 1[1].

The table below summarizes the quantitative and functional distinctions among major synthetic classes.

Table 1: Comparative Properties of Synthetic β-Lactam Classes
Synthetic ClassExample CompoundPrimary Target PBPsβ-Lactamase StabilityKey Structural Modification
3rd Gen Cephalosporins CeftriaxonePBP2, PBP3 (Gram-neg)HighAminothiazolyl ring enhances outer membrane penetration.
Carbapenems MeropenemPBP2, PBP3, PBP4Very HighTrans-hydroxyethyl group prevents β-lactamase hydrolysis.
Oxacephems Moxalactam DisodiumPBP1a, PBP3Very HighOxygen replaces sulfur in the core ring structure.
Monobactams AztreonamPBP3 (Gram-neg specific)High (Except Metallo-βL)Monocyclic β-lactam core lacking a fused secondary ring.

Experimental Methodology: Profiling PBP Binding Affinity

To rationally design new synthetic β-lactams, we must accurately quantify their target engagement. Historically, this required hazardous radiolabeled isotopes (e.g., ^3H-penicillin). Today, the industry standard utilizes Bocillin-FL —a commercially available, BODIPY-labeled fluorescent penicillin derivative4[4].

The causality behind choosing Bocillin-FL is two-fold:

  • Direct Target Competition: It binds to the exact active-site serine as the test compound. By pre-incubating membranes with our synthetic β-lactam and then adding Bocillin-FL, we can measure the reduction in fluorescence to calculate the test compound's IC50.

  • Versatility: It supports both low-throughput, high-resolution gel-based assays and high-throughput Fluorescence Polarization (FP) assays 5[5].

Workflow Step1 1. Membrane Extraction Step2 2. Test β-Lactam Incubation Step1->Step2 Step3 3. Bocillin-FL Addition Step2->Step3 Competitive Binding Step4 4. SDS-PAGE or FP Readout Step3->Step4 Signal Detection Step5 5. IC50 Quantification Step4->Step5

Diagram 2: Experimental workflow for competitive Bocillin-FL PBP binding assays.

Protocol A: Bocillin-FL Gel-Based Competition Assay

This protocol is a self-validating system: the absence of a fluorescent band explicitly confirms that the test synthetic β-lactam has successfully saturated the PBP active site 6[6].

  • Membrane Preparation: Harvest bacterial cells, wash with 1X PBS, and lyse via sonication. Isolate the membrane fraction by centrifugation at 21,000 × g for 15 min at 4 °C. Rationale: PBPs are membrane-bound; isolating this fraction removes cytosolic proteases that could degrade the target.

  • Test Compound Incubation: Resuspend the membrane pellet in 50 µL of assay buffer containing varying concentrations of the synthetic β-lactam inhibitor. Incubate for 30 min at room temperature to allow covalent binding.

  • Read-out Probe Addition: Wash the pellet to remove unbound inhibitor, then resuspend in 50 µL of 1X PBS containing 10–50 µM Bocillin-FL. Incubate for 30 min. Rationale: Washing prevents unbound inhibitor from interacting with Bocillin-FL in the bulk solution, which would artificially inflate the apparent IC50.

  • Denaturation & Separation: Add SDS denaturing buffer and heat at 100 °C for 3 min. Load 10 µL onto a 10% SDS-PAGE gel.

  • Quantification: Scan the gel using a fluorescence imager (e.g., Gel Doc). Calculate the IC50 by plotting the densitometric decrease in the fluorescent band against the inhibitor concentration.

Protocol B: High-Throughput Fluorescence Polarization (FP) Assay

For screening large libraries of synthetic β-lactams, FP provides a rapid, homogeneous (no-wash) alternative 5[5].

  • Reagent Preparation: Prepare Bocillin-FL at a 30 nM final concentration in assay buffer (100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100). Rationale: Triton X-100 prevents non-specific aggregation of the hydrophobic Bocillin-FL probe.

  • Assay Assembly: In a black 384-well plate, add 5 µL of the Bocillin-FL solution.

  • Competition: Add 5 µL of the test synthetic β-lactam at various concentrations.

  • Initiation: Add 15 µL of purified PBP (e.g., PBP5 at 3.6 µM final concentration).

  • Measurement: Monitor the FP signal over time using a microplate reader. A lower FP signal indicates that the synthetic β-lactam successfully outcompeted Bocillin-FL for the PBP active site, preventing the probe from binding and tumbling slowly.

Conclusion

The development of synthetic β-lactam compounds requires a rigorous understanding of both structural biology and target engagement kinetics. By leveraging advanced competitive binding assays with fluorescent probes like Bocillin-FL, researchers can precisely map the affinity profiles of novel compounds, ensuring robust efficacy against increasingly resistant bacterial pathogens.

References

  • Microbe Online. "Beta-Lactam Antibiotics: Mechanism of Action, Resistance."
  • PMC. "BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins."
  • BMG Labtech.
  • Patsnap Synapse. "What is the mechanism of Moxalactam Disodium?"
  • ChemRxiv. "β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity."
  • PMC.

Sources

Foundational

The 4-Phenylazetidin-2-one Core: A Privileged Scaffold in Modern Drug Discovery

Abstract: Historically, the azetidin-2-one (β-lactam) ring has been inextricably linked to antibacterial transpeptidase inhibition via covalent acylation. However, the emergence of the 4-phenylazetidin-2-one core has cat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Historically, the azetidin-2-one (β-lactam) ring has been inextricably linked to antibacterial transpeptidase inhibition via covalent acylation. However, the emergence of the 4-phenylazetidin-2-one core has catalyzed a paradigm shift in medicinal chemistry. By functioning as a stable, non-covalent binding motif, this highly strained four-membered heterocycle has unlocked new therapeutic dimensions, most notably in cholesterol absorption inhibition, oncology, and advanced antimicrobial hybridization. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality, structure-activity relationships (SAR), and synthetic protocols that govern this privileged scaffold.

Structural and Chemical Characteristics

The azetidin-2-one ring is a four-membered cyclic lactam defined by immense ring strain (~26 kcal/mol)[1]. In traditional antibiotics (e.g., penicillins), this strain drives the nucleophilic attack by bacterial serine proteases, leading to ring opening and irreversible enzyme inhibition.

However, the introduction of a phenyl group at the C4 position—creating the 4-phenylazetidin-2-one core—fundamentally alters the electronic and steric landscape of the molecule[2]. The bulky C4-phenyl group provides steric shielding to the vulnerable β-lactam carbonyl, drastically reducing its susceptibility to hydrolytic cleavage[3]. This stability allows the core to survive systemic circulation and act as a target-specific, non-covalent pharmacophore rather than a reactive warhead[3].

Primary Therapeutic Domain: Cholesterol Absorption Inhibition

The most clinically significant application of the 4-phenylazetidin-2-one core is in the management of hypercholesterolemia. The blockbuster drug Ezetimibe is the quintessential derivative, acting as a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of the small intestine[4].

Mechanism of Action

Ezetimibe binds directly to NPC1L1, preventing the formation of the clathrin/AP2 complex necessary for the endocytosis of cholesterol-laden vesicles[4]. This targeted inhibition reduces intestinal cholesterol absorption by up to 70% without affecting the absorption of triglycerides or fat-soluble vitamins[4].

NPC1L1 Eze Ezetimibe (4-phenylazetidin-2-one) NPC NPC1L1 Protein Eze->NPC Binds Endo Clathrin-Mediated Endocytosis NPC->Endo Blocks Chol Cholesterol Absorption Endo->Chol Reduces

Fig 1: Mechanism of action for Ezetimibe inhibiting intestinal cholesterol absorption.

SAR Logic in Ezetimibe Design

The design of Ezetimibe relies heavily on precise substitutions around the 4-phenylazetidin-2-one core to optimize pharmacokinetics and receptor affinity:

  • C4 Phenyl Fluorination: The addition of a para-fluoro group on the C4-phenyl ring is a calculated maneuver to block CYP450-mediated aromatic hydroxylation, thereby extending the drug's metabolic half-life.

  • C3 Alkyl Chain: The extended hydroxypropyl chain at C3 is critical for anchoring the molecule within the NPC1L1 binding pocket[4].

  • Stereochemistry: The (3R, 4S) absolute configuration is strictly required for optimal biological activity[3].

Synthetic Methodologies: The Staudinger Cycloaddition

To access the 4-phenylazetidin-2-one core, the Staudinger [2+2] ketene-imine cycloaddition remains the gold standard[5]. As an application scientist, I favor this route because it allows for rigorous stereochemical control through the judicious selection of chiral auxiliaries and reaction conditions.

Staudinger Imine Schiff Base (Imine) Cyclo [2+2] Cycloaddition (Zwitterion Intermediate) Imine->Cyclo Ketene Ketene Generation Ketene->Cyclo Iso Stereo-Isomerization (Solvent Dependent) Cyclo->Iso Prod 4-phenylazetidin-2-one Iso->Prod

Fig 2: Staudinger [2+2] cycloaddition workflow for azetidin-2-one synthesis.

Experimental Protocol: Asymmetric Synthesis of trans-4-phenylazetidin-2-one

This protocol is designed as a self-validating system to ensure high diastereomeric excess (dr).

Causality of Solvent Selection: The stereochemical outcome (cis vs. trans) is dictated by the lifetime of the zwitterionic intermediate. Polar solvents (e.g.,


) stabilize the zwitterion, providing sufficient time for the intermediate to isomerize to the thermodynamically stable (Z)-imine geometry before conrotatory ring closure. This heavily favors the trans-β-lactam[5].

Step-by-Step Methodology:

  • Imine Formation: Condense benzaldehyde (1.0 eq) with an appropriate primary amine (1.0 eq) in anhydrous

    
     over 
    
    
    
    for 4 hours.
    • Validation Checkpoint: Filter and concentrate. Analyze via

      
       NMR. The reaction is complete when the aldehyde proton (~9.8 ppm) disappears and the imine singlet (~8.4 ppm) emerges.
      
  • Ketene Generation: Cool the imine solution to -78°C under an argon atmosphere. Add triethylamine (3.0 eq). Dropwise, add the acyl chloride (1.5 eq).

    • Causality: The strict -78°C environment prevents the highly reactive ketene from undergoing unwanted dimerization before the imine can attack.

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature over 12 hours. Quench with saturated aqueous

    
    .
    
  • Isolation & Self-Validation: Extract the organic layer, dry, and purify via flash chromatography.

    • Validation Checkpoint 1 (Ring Formation): IR spectroscopy must reveal a strong stretching band at

      
      , confirming the presence of the strained β-lactam carbonyl[5].
      
    • Validation Checkpoint 2 (Stereochemistry): Analyze the

      
       NMR coupling constant (
      
      
      
      ) between the C3-H and C4-H protons. A
      
      
      value of
      
      
      definitively confirms the desired trans isomer, whereas
      
      
      indicates cis contamination.

Emerging Applications: Hybridization Strategies

Beyond cholesterol management, the 4-phenylazetidin-2-one core is increasingly utilized as a multi-targeted scaffold. By hybridizing the core with other pharmacophores (e.g., azobenzenes, thiazoles, or triazoles), researchers have unlocked potent antimicrobial, antifungal, and antidiabetic properties[6],[7].

SAR Core 4-phenylazetidin-2-one N1 N1 Substitution (Pharmacokinetics) Core->N1 C3 C3 Substitution (Receptor Affinity) Core->C3 C4 C4 Phenyl Group (Metabolic Stability) Core->C4

Fig 3: Key structure-activity relationship (SAR) vectors on the core scaffold.

Quantitative SAR Data: Antifungal Azobenzene Hybrids

Recent studies have demonstrated that substituting the C3 position with chloro groups and hybridizing the N1 position with azobenzene derivatives yields compounds with antifungal efficacy surpassing standard therapeutics[6]. The table below summarizes the in vitro percent inhibition of novel 4-phenylazetidin-2-one derivatives against Alternaria alternata, relative to the reference standard Nystatin (normalized to 100%).

Table 1: Antifungal Activity of 4-phenylazetidin-2-one Azobenzene Hybrids [6]

Compound IDPhenyl Ring Substitution (R)Target Organism% Inhibition (Relative to Nystatin)
4 -H (Unsubstituted)A. alternata131%
4d 2-Cl (Ortho-chloro)A. alternata180%
4g 4-Br (Para-bromo)A. alternata111%
4h 2-

(Ortho-nitro)
A. alternata171%

Data Interpretation: The inclusion of electron-withdrawing groups at the ortho position (e.g., 2-Cl in compound 4d) significantly enhances lipophilicity and fungal cell wall penetration, resulting in an 80% improvement in efficacy over the clinical standard[6].

Conclusion

The 4-phenylazetidin-2-one core represents a triumph of rational drug design. By domesticating the inherent reactivity of the β-lactam ring through strategic C4-phenyl substitution, medicinal chemists have transformed an antibacterial warhead into a versatile, non-covalent binding motif. Whether deployed as a lipid-lowering agent like Ezetimibe or as a hybridized scaffold for resistant fungal pathogens, mastering the stereocontrolled synthesis and SAR logic of this core remains a critical competency for modern drug development professionals.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis / ResearchGate.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.MDPI.
  • Synthesis and Modeling of Ezetimibe Analogues.National Institutes of Health (PMC).
  • Advances in the chemistry of β-lactam and its medicinal applications.National Institutes of Health (PMC).
  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry.Royal Society of Chemistry.
  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry.National Institutes of Health (PMC).
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.Impactfactor.org.

Sources

Exploratory

Initial investigations into N-Boc azetidinone stability

An In-Depth Technical Guide on the Stability and Functionalization of N-Boc-3-Azetidinone Executive Summary In contemporary medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly strain...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability and Functionalization of N-Boc-3-Azetidinone

Executive Summary

In contemporary medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly strained, three-dimensional aliphatic heterocycles. Among these, N-Boc-3-azetidinone (CAS: 398489-26-4) has emerged as a privileged building block for the synthesis of complex spirocycles, azaspiro[3.3]heptanes, and conformationally restricted pharmacophores[1]. However, the inherent thermodynamic instability of the four-membered azetidine ring presents significant challenges during synthetic elaboration.

As a Senior Application Scientist, I have observed that the failure of late-stage functionalizations involving azetidinones rarely stems from the reactivity of the C3-ketone itself, but rather from the unintended degradation of the strained ring network. This whitepaper dissects the thermodynamic profile of N-Boc-3-azetidinone, explains the causality behind its primary degradation pathways, and provides self-validating experimental protocols to ensure structural integrity during complex transformations.

The Thermodynamic Paradox of the Azetidine Core

The utility of N-Boc-3-azetidinone is inextricably linked to its ring strain. The azetidine core possesses approximately 25.4 kcal/mol of ring strain [2]. This places it in a delicate thermodynamic middle ground: it is significantly more stable than its three-membered aziridine counterpart (27.7 kcal/mol), yet vastly more reactive than the unstrained five-membered pyrrolidine (5.4 kcal/mol)[2].

This strain is a double-edged sword. While it forces the molecule into a rigid conformation that is highly desirable for improving ligand efficiency (LE) and target binding[3], it also acts as a loaded spring. Any reaction condition that further polarizes the ring bonds or lowers the activation energy for bond cleavage will trigger rapid, irreversible degradation.

Mechanistic Pathways of Degradation

Understanding why N-Boc-3-azetidinone degrades is the first step in preventing it. The degradation is not random; it follows highly predictable kinetic and thermodynamic trajectories based on the reaction environment.

Acid-Mediated and Lewis Acid-Catalyzed Ring Opening

While the tert-butyloxycarbonyl (Boc) group is famously acid-labile, the azetidine ring itself is highly susceptible to acid-mediated intramolecular and intermolecular ring-opening[3]. When exposed to Lewis acids or strong protic acids, the acid coordinates to the Boc-protected nitrogen (or the C3 carbonyl oxygen). This coordination withdraws electron density, exacerbating the existing 25.4 kcal/mol of ring strain[4].

Mechanistically, this lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C–N bonds, making them prime targets for nucleophilic attack via an SN2-type trajectory[4]. If a nucleophile (even a weak one, such as a halide ion or solvent molecule) is present, the ring springs open to form an acyclic amine derivative.

Photochemical Decarbonylation

A lesser-known but equally destructive pathway is photochemical degradation. N-Boc-3-azetidinone exhibits a weak UV absorption band centered around 280 nm[5]. This corresponds to a symmetry-forbidden n-π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to the antibonding π* orbital[6].

Upon excitation, the strained ring undergoes rapid cheletropic extrusion of carbon monoxide (decarbonylation), generating a highly reactive diradical or dipole intermediate[5]. Without a trapping agent, this intermediate will undergo chaotic homo-dimerization or decompose into polymeric mixtures[5].

degradation_pathways Start N-Boc-3-azetidinone (Intact Strained Ring) Acid Acidic / Lewis Acid Conditions Start->Acid pH < 4 or Lewis Acid Photo Photochemical (UV ~280 nm) Start->Photo Coord N-Coordination & Increased Strain Acid->Coord Excite n-π* Transition Photo->Excite Nuc Nucleophilic Attack (SN2 Trajectory) Coord->Nuc RingOpen Ring-Opened Acyclic Adduct Nuc->RingOpen Decarb CO Extrusion (Decarbonylation) Excite->Decarb Dipole Reactive Dipole / Diradical Decarb->Dipole

Caption: Mechanistic divergence of N-Boc-3-azetidinone degradation via acid-mediated and photochemical pathways.

Quantitative Stability Profile

To aid in reaction design, the following table summarizes the stability of N-Boc-3-azetidinone across various standard synthetic environments.

Environmental ConditionReagents / ParametersPrimary Degradation PathwayObserved Stability / Half-Life
Strong Protic Acid TFA / DCM (0 °C to 25 °C)Boc-deprotection & Ring Cleavage< 2 hours at 25 °C. Requires strict 0 °C control for selective deprotection.
Lewis Acid BF3·OEt2, TiCl4SN2 Ring OpeningRapid decomposition (< 30 mins) if nucleophiles are present[4].
Basic (Aqueous/Alcoholic) NaOH / MeOH (25 °C)None (Boc is generally stable)> 24 hours. Highly stable unless heated excessively[7].
Photochemical UV Light (~280 nm)Decarbonylation (CO loss)Minutes to hours depending on photon flux[5].
Strong Nucleophiles Grignard Reagents (Bare)Ketone Reduction / Ring CleavagePoor yield of desired adduct; heavy byproduct formation[8].

Strategic Functionalization: The Causality of Cerium-Mediated Additions

One of the most common transformations performed on N-Boc-3-azetidinone is the addition of carbon nucleophiles to the C3 ketone to build spirocyclic architectures[8]. However, attempting a standard Grignard addition often results in disastrous yields (~25%)[8].

The Causality: Bare Grignard reagents (R-MgX) are not just nucleophiles; they are hard, strong bases. When introduced to N-Boc-3-azetidinone, the high basicity triggers rapid enolization of the ketone. Furthermore, the hydride-transfer capability of certain Grignard reagents leads to the reduction of the ketone, forming unwanted N-Boc-3-azetidinol[8].

The Solution: The addition of anhydrous Cerium(III) chloride (CeCl3) fundamentally alters the reaction pathway. Transmetalation of the Grignard reagent with CeCl3 generates an organocerium species (R-CeCl2). Cerium is highly oxophilic and significantly less basic than magnesium. The cerium atom strongly coordinates to the C3 carbonyl oxygen, activating it toward nucleophilic attack while simultaneously suppressing the basicity of the alkyl group. This prevents enolization, halts reduction pathways, and allows for clean, high-yielding 1,2-addition without fracturing the azetidine ring[8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the integrity of the azetidine ring before proceeding to subsequent steps.

Protocol A: Cerium-Mediated Grignard Addition to N-Boc-3-Azetidinone

Objective: Achieve selective C3-alkylation while preserving the strained ring.

  • Preparation of CeCl3: Vigorously dry CeCl3·7H2O under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl3. Validation Check: The powder must be completely free-flowing and white. Any clumping indicates residual moisture, which will quench the Grignard reagent.

  • Organocerium Generation: Suspend anhydrous CeCl3 (1.5 equiv) in dry THF and stir at room temperature for 2 hours. Cool the suspension to -78 °C. Dropwise, add the desired Grignard reagent (1.5 equiv) and stir for 1 hour at -78 °C.

  • Substrate Addition: Dissolve N-Boc-3-azetidinone (1.0 equiv) in minimal dry THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH4Cl. Analytical Checkpoint: Extract a 10 µL aliquot into LC-MS grade MeCN. Run a rapid LC-MS. You must observe the mass of the desired tertiary alcohol adduct. The absence of the[M+H]+ peak for N-Boc-3-azetidinol (reduction byproduct) confirms the success of the cerium mediation.

Protocol B: Controlled Acidic Deprotection of the Boc Group

Objective: Remove the Boc group without triggering SN2 ring-opening.

  • Solvation: Dissolve the N-Boc-azetidine derivative in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality: Lower thermal energy prevents the activation barrier for ring-opening from being breached once the nitrogen is protonated.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 20% v/v solution.

  • Time-Course Monitoring: Stir strictly at 0 °C. Analytical Checkpoint: Take aliquots every 30 minutes. Neutralize the aliquot immediately with Et3N before spotting on TLC or injecting into LC-MS. The reaction must be stopped the moment the starting material is consumed to prevent prolonged acid exposure to the naked azetidine ring.

  • Workup: Concentrate under reduced pressure without heating the water bath above 25 °C, or immediately neutralize with saturated NaHCO3.

workflow Prep 1. Substrate Preparation (0.1 M in Anhydrous Solvent) Expose 2. Controlled Exposure (Thermal/Acid/Base) Prep->Expose Sample 3. Time-Course Sampling (Neutralize Aliquots!) Expose->Sample Strict Temp Control Analyze 4. LC-MS/NMR Validation Sample->Analyze Check for Ring Integrity Analyze->Expose Incomplete Rxn Proceed 5. Quench & Proceed Analyze->Proceed Mass Confirmed

Caption: Self-validating workflow for conducting sensitive transformations on azetidinone scaffolds.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.[2] URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.[3] URL:[Link]

  • Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone - ChemRxiv.[5] URL:[Link]

  • Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone - ResearchGate.[6] URL:[Link]

  • NIH Public Access - KU ScholarWorks (Spirocyclic THFs derived from N-Boc-3-azetidinone).[8] URL:[Link]

Sources

Foundational

Discovery of monocyclic β-lactam synthetic intermediates

Architectures of Antibiosis: Advanced Synthesis of Monocyclic -Lactam Intermediates -Lactam Scaffolds Executive Summary: The Monobactam Renaissance The rise of multi-drug resistant (MDR) Gram-negative pathogens, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Architectures of Antibiosis: Advanced Synthesis of Monocyclic -Lactam Intermediates


-Lactam Scaffolds

Executive Summary: The Monobactam Renaissance

The rise of multi-drug resistant (MDR) Gram-negative pathogens, particularly those expressing metallo-


-lactamases (MBLs) like NDM-1, has necessitated a resurgence in monocyclic 

-lactam (monobactam) research. Unlike bicyclic penicillins or cephalosporins, monobactams (e.g., Aztreonam) exhibit unique stability against MBL hydrolysis due to their lack of a fused ring system, which alters the torsional strain and binding affinity within the enzyme's active site.

This guide details the high-fidelity synthesis of monocyclic


-lactam intermediates. We move beyond textbook definitions to explore the causality of stereochemical control , catalytic innovations , and scalable protocols  required for modern drug discovery.

Strategic Methodology: The Staudinger Ketene-Imine Cycloaddition[1]

The Staudinger synthesis remains the "workhorse" of


-lactam discovery due to its modularity. However, achieving high diastereoselectivity (cis vs. trans) requires a deep understanding of the torquoelectronic effects  governing the reaction.
Mechanistic Causality

The reaction is not a concerted


 cycloaddition but a stepwise process involving a zwitterionic intermediate.
  • Ketene Generation: Acid chlorides are dehydrohalogenated by a base (typically triethylamine or DIPEA) to form a ketene in situ.

  • Nucleophilic Attack: The imine nitrogen attacks the ketene carbonyl (LUMO of ketene, HOMO of imine).

  • Torquoselectivity: The stereochemistry is determined during the conrotatory ring closure of the zwitterionic intermediate. Electron-donating groups on the imine favor the cis-isomer via an "outward" rotation of the substituent to minimize steric clash in the transition state, while electron-withdrawing groups often favor trans.

Visualization: The Staudinger Pathway

The following diagram illustrates the critical zwitterionic bifurcation point determining stereochemistry.

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene -HCl Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine (Schiff Base) Imine->Zwitterion Nucleophilic Attack TS_Cis TS: Conrotatory Closure (Cis) Zwitterion->TS_Cis Kinetic Control TS_Trans TS: Conrotatory Closure (Trans) Zwitterion->TS_Trans Thermodynamic Control Prod_Cis cis-β-Lactam TS_Cis->Prod_Cis Prod_Trans trans-β-Lactam TS_Trans->Prod_Trans

Caption: Stepwise mechanism of Staudinger synthesis highlighting the zwitterionic bifurcation point.

Experimental Protocol: Stereoselective Synthesis of 3-Amino-4-Aryl-2-Azetidinone

This protocol describes the synthesis of a cis-3-phthalimido-4-phenyl-2-azetidinone, a versatile scaffold where the phthalimido group serves as a masked amine (for later side-chain attachment) and the phenyl group represents a variable aryl moiety.

Reagents and Equipment
  • Substrate: Benzylidene-p-anisidine (Schiff base).

  • Reagent: Phthalimidoacetyl chloride (1.2 equiv).

  • Base: Triethylamine (Et

    
    N) (2.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Imine Solubilization: Charge the flask with Benzylidene-p-anisidine (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature favors kinetic control, enhancing cis-selectivity.

  • Base Addition: Add Triethylamine (25.0 mmol) via syringe. Stir for 10 minutes.

  • Ketene Precursor Addition: Dissolve Phthalimidoacetyl chloride (12.0 mmol) in anhydrous DCM (20 mL) in the addition funnel. Add this solution dropwise over 45 minutes.

    • Critical Control Point: The addition must be slow to keep the concentration of the highly reactive ketene low, preventing dimerization.

  • Reaction Progression: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 12 hours (overnight).

    • Observation: The solution typically turns from yellow to orange/brown. Precipitate (Et

      
      N·HCl) will form.
      
  • Workup:

    • Wash the organic layer with water (2 x 50 mL), saturated NaHCO

      
       (50 mL), and brine (50 mL).
      
    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Ethyl Acetate.

    • Validation: The cis-isomer is typically the major product.[1]

    • Self-Validation (NMR): Check

      
      H NMR coupling constant (
      
      
      
      ). For cis-
      
      
      -lactams,
      
      
      . For trans,
      
      
      .

Advanced Strategy: The Kinugasa Reaction (Catalytic Approach)[3]

While Staudinger is stoichiometric, the Kinugasa reaction offers a catalytic, atom-economical route using Copper(I). It involves the reaction of a nitrone with a terminal alkyne.[2][3][4][5]

The "Revisited" Mechanism

Recent computational and experimental studies (see References) have revised the mechanism.[2][4] It is not a direct [2+2] cycloaddition.

  • Cycloaddition: Cu(I)-acetylide reacts with the nitrone to form a 5-membered isoxazoline intermediate.

  • Ring Contraction: The isoxazoline undergoes ring opening to a ketenyl-intermediate.

  • Recyclization: Intramolecular nucleophilic attack forms the

    
    -lactam ring.
    
Visualization: Kinugasa Catalytic Cycle

This diagram details the modern mechanistic understanding, crucial for troubleshooting low yields.

KinugasaCycle Cu_Cat Cu(I) Catalyst Acetylide Cu-Acetylide Formation Cu_Cat->Acetylide + Alkyne + Base Isoxazoline Isoxazoline Intermediate Acetylide->Isoxazoline + Nitrone Rearrange Ring Opening (Ketenyl Species) Isoxazoline->Rearrange Rearrangement Product β-Lactam Release Rearrange->Product Cyclization Product->Cu_Cat Regeneration

Caption: The Kinugasa cycle: Cu-acetylide cycloaddition followed by rearrangement.

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the strategic utility of the two primary methods for library generation.

FeatureStaudinger SynthesisKinugasa Reaction
Primary Precursors Imine + Acid ChlorideNitrone + Alkyne
Atom Economy Low (Stoichiometric waste)High (Catalytic)
Stereoselectivity Tunable (Cis/Trans via conditions)Highly Cis-selective
Substrate Tolerance Excellent (Acid/Base stable groups)Good (Requires terminal alkyne)
Key Limitation Ketene dimerization side-reactionsDifficulty accessing trans-isomers
Industrial Scale High (e.g., Ezetimibe, Loracarbef)Emerging

Synthesis of the "Holy Grail": 4-Acetoxyazetidin-2-one (4-AA)

For researchers targeting carbapenems (e.g., Meropenem) or penems, the monocyclic core must be functionalized at the C4 position with a leaving group. 4-Acetoxyazetidin-2-one (4-AA) is the industry-standard intermediate.[6]

Strategic Workflow

While 4-AA can be made via Staudinger synthesis using vinyl esters, a robust industrial approach involves the Baeyer-Villiger oxidation of 4-acetyl-azetidin-2-one.

  • Precursor Synthesis: Reaction of Diketene + Imine

    
     4-Acetyl-azetidin-2-one.
    
  • Oxidation: Treatment with Peracetic acid (or mCPBA).

  • Result: Insertion of oxygen to form the 4-acetoxy ester, which is easily displaced by nucleophiles (e.g., carbon nucleophiles for carbapenems).

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link

  • Santoro, S., & Himo, F. (2021).[4] "Mechanism of the Kinugasa Reaction Revisited." Journal of Organic Chemistry. Link

  • Mickel, S. J., et al. (1987).[7] "Synthesis of a Key

    
    -Lactam Intermediate by a [2+2] Cycloaddition Route: 4-Acetoxyazetidin-2-one." Organic Syntheses. Link
    
  • Palomo, C., et al. (2004). "Catalytic Enantioselective Staudinger Synthesis of

    
    -Lactams." Angewandte Chemie International Edition. Link
    
  • Singh, G. S. (2003). "Recent advances in the synthesis of

    
    -lactams." Tetrahedron. Link
    

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and beta-lactamase inhibitors.

The synthesis strategy employs a [2+2] cycloaddition between styrene and chlorosulfonyl isocyanate (CSI), followed by a reductive hydrolysis to yield the 4-phenyl-2-azetidinone intermediate. The final step involves N-acylation with di-tert-butyl dicarbonate (


) to install the protecting group. This route is selected for its high atom economy and the avoidance of unstable imine intermediates often required in Staudinger syntheses.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two key strategic operations:

  • Construction of the

    
    -lactam core:  Achieved via the reaction of styrene (C3-C4 fragment) with CSI (N-C2 fragment). This method allows for the direct introduction of the 4-phenyl group without pre-synthesizing an imine.
    
  • N-Functionalization: The resulting NH-lactam is protected using

    
     under catalytic activation.
    
Reaction Pathway Diagram

SynthesisPath Styrene Styrene (Starting Material) Intermediate1 N-Chlorosulfonyl Intermediate Styrene->Intermediate1 [2+2] Cycloaddition (DCM, 0°C) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate1 Intermediate2 4-Phenylazetidin-2-one (NH-Lactam) Intermediate1->Intermediate2 Reductive Hydrolysis (Na2SO3, NaHCO3) Target Tert-butyl 2-oxo-4-phenyl azetidine-1-carboxylate Intermediate2->Target Boc Protection (Boc2O, DMAP, Et3N)

Figure 1: Strategic workflow for the synthesis of the target beta-lactam.

Critical Reagents & Safety Profile

Warning: This protocol involves hazardous reagents. All operations must be performed in a fume hood.

ReagentRoleHazard ClassHandling Precaution
Chlorosulfonyl Isocyanate (CSI) ReagentCorrosive, Water ReactiveReacts violently with moisture. Dispense under inert atmosphere (

/Ar). Use glass syringes.
Styrene SubstrateFlammable, PolymerizableContains stabilizer (TBC). Use fresh or distilled if polymer is suspected.
Di-tert-butyl dicarbonate (

)
ReagentSensitizer, FlammableStore at 2-8°C. Melts at ~23°C.
Sodium Sulfite (

)
ReductantIrritantUsed to safely reduce the N-sulfonyl chloride intermediate.

Experimental Protocols

Phase 1: Synthesis of 4-Phenylazetidin-2-one (The "NH" Intermediate)

This step utilizes the high reactivity of CSI to form the lactam ring. The intermediate N-sulfonyl chloride is not isolated due to instability; it is reduced in situ.

Reagents:

  • Styrene (10.0 mmol, 1.04 g)

  • Chlorosulfonyl Isocyanate (CSI) (11.0 mmol, 1.56 g)

  • Dichloromethane (DCM), Anhydrous (20 mL)

  • Quench Solution:

    
     (25% aq. solution) buffered with 
    
    
    
    .[1][2]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere.

  • Addition: Add anhydrous DCM (15 mL) and Styrene (1.0 equiv). Cool the solution to 0°C using an ice bath.

  • Cycloaddition: Add CSI (1.1 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Mechanism:[3][4] The reaction proceeds via a dipolar intermediate.[5] Maintain 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Reductive Hydrolysis (Critical Step):

    • Prepare a solution of

      
       (2.5 g) and 
      
      
      
      (3.0 g) in water (20 mL).
    • Cool the reaction mixture back to 0°C.

    • Slowly pour the reaction mixture into the vigorously stirring aqueous sulfite solution. Caution: Exothermic.

    • Stir vigorously for 30 minutes. The pH should be maintained between 7–8 (add more bicarbonate if necessary).

  • Workup:

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic phases, wash with brine, and dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure to yield the crude 4-phenylazetidin-2-one.

    • Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (50% EtOAc/Hexane) if high purity is required.

    • Yield Target: 60–75%.

Phase 2: N-Boc Protection

The lactam nitrogen is less nucleophilic than an acyclic amine. The use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is essential for efficient conversion.

Reagents:

  • 4-Phenylazetidin-2-one (Intermediate from Phase 1) (5.0 mmol, 0.735 g)

  • Di-tert-butyl dicarbonate (

    
    ) (6.0 mmol, 1.31 g)
    
  • Triethylamine (

    
    ) (7.5 mmol, 1.05 mL)
    
  • DMAP (0.5 mmol, 61 mg - 10 mol%)

  • DCM (15 mL)

Procedure:

  • Dissolution: In a 50 mL RBF, dissolve the 4-phenylazetidin-2-one in DCM (15 mL).

  • Activation: Add

    
     and DMAP. Stir for 5 minutes at RT.
    
  • Reaction: Add

    
     (1.2 equiv) in one portion.
    
    • Gas Evolution: Minimal

      
       evolution is expected compared to amino acid protection, but ensure the system is vented (needle in septum).
      
  • Monitoring: Stir at RT for 6–12 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) will appear.
  • Workup:

    • Quench by adding 1M HCl (10 mL) to neutralize the bases (wash carefully to avoid Boc cleavage; keep cold).

    • Wash the organic layer with sat.

      
       (to remove acidic byproducts) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexane.
      
    • Product: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate is typically obtained as a white solid or viscous oil.

Analytical Data & Validation

ParameterExpected Value / RangeNotes
Appearance White crystalline solid

NMR (CDCl

)

7.3-7.4 (m, 5H, Ph), 5.0 (dd, 1H, C4-H), 3.4 (dd, 1H, C3-H), 2.9 (dd, 1H, C3-H), 1.5 (s, 9H, Boc)
Diagnostic shift of C4-H and Boc singlet.[1][6][7][8]
IR Spectroscopy 1790 cm

(

-lactam C=O), 1720 cm

(Boc C=O)
Beta-lactams show high frequency C=O stretch due to ring strain.
Mass Spectrometry

= 270.1
ESI Mode.

Troubleshooting Guide

Issue: Low Yield in Step 1 (Cycloaddition)
  • Cause: Moisture in DCM or old CSI reagent.

  • Solution: Distill DCM over

    
    . Verify CSI quality (should be clear/colorless liquid, not cloudy). Ensure reaction temp is strictly 0°C during addition to prevent polymerization of styrene.
    
Issue: Incomplete Hydrolysis of N-Sulfonyl Intermediate
  • Cause: pH of quench solution dropped below 6.

  • Solution: The reductive hydrolysis requires slightly basic/neutral conditions. Ensure enough

    
     is present. If the N-sulfonyl chloride is not removed, it will interfere with the Boc protection.
    
Issue: No Reaction in Step 2 (Boc Protection)
  • Cause: Lactam nitrogen is too sterically hindered or insufficiently nucleophilic.

  • Solution: Increase DMAP to 20 mol%. If still sluggish, switch solvent to Acetonitrile (MeCN) or use a stronger base protocol: Deprotonate with LiHMDS at -78°C in THF, then add

    
    .
    

References

  • Synthesis of 4-phenyl-2-azetidinone via CSI

    • Title: Reaction of Chlorosulfonyl Isocyanate with Alkenes.[4][5][9][10]

    • Source: Organic Syntheses, Coll. Vol. 5, p.208 (1973).
    • URL:[Link]

    • Note: While the Org Syn ref is for general CSI usage, the specific Styrene application is a standard deriv
  • Reductive Hydrolysis Protocol

    • Title: Improved synthesis of beta-lactams from chlorosulfonyl isocyan
    • Source: Durst, T. & O'Sullivan, M.J. Journal of Organic Chemistry, 35(6), 2043–2044.
    • URL:[Link]

  • Boc Protection of Lactams: Title: N-Protection of Lactams and Amides. Source: Greene's Protective Groups in Organic Synthesis (Wiley). Context: Standard protocols for amide/lactam protection using Boc2O/DMAP.
  • Commercial Availability & Spectra Verification

    • Title: (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (Analogous structure data).[11][12]

    • Source: LabCompare / Aladdin Scientific.[11]

    • URL:[Link]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 4-Phenylazetidin-2-ones

Executive Summary The 4-phenylazetidin-2-one scaffold is the structural core of several potent cholesterol absorption inhibitors (e.g., Ezetimibe) and a versatile intermediate for -amino acid synthesis. While classical m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylazetidin-2-one scaffold is the structural core of several potent cholesterol absorption inhibitors (e.g., Ezetimibe) and a versatile intermediate for


-amino acid synthesis. While classical methods yield racemic mixtures requiring tedious resolution, modern asymmetric catalysis offers direct access to enantiopure stereoisomers.

This guide details three distinct, field-validated protocols for synthesizing chiral 4-phenylazetidin-2-ones:

  • Catalytic Asymmetric Staudinger Synthesis: The "Gold Standard" for direct, atom-economical formation of cis-

    
    -lactams using nucleophilic organocatalysis.
    
  • The Kinugasa Reaction: A copper-catalyzed cycloaddition of nitrones and alkynes, offering a distinct mechanistic entry to the scaffold.[1][2]

  • Chiral Auxiliary-Mediated Cyclization: An industry-preferred route for Ezetimibe intermediates, utilizing stoichiometric chiral directing groups for maximum reliability.

Method A: Catalytic Asymmetric Staudinger Reaction

Best for: Direct synthesis of cis-4-phenylazetidin-2-ones with high enantiomeric excess (ee).

Principle & Mechanism

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene and an imine.[2][3][4][5] In the asymmetric variant developed by Lectka and others, a chiral nucleophilic catalyst (Benzoylquinine, BQ) intercepts the in situ generated ketene to form a chiral zwitterionic enolate. This intermediate attacks the imine stereoselectively.

Critical Mechanistic Insight: The reaction rate and stereoselectivity are governed by the "Ketene-First" pathway. The catalyst must be nucleophilic enough to attack the ketene but the resulting adduct must be reactive enough to attack the imine.[6]

Reaction Mechanism Diagram[3]

StaudingerMechanism Start Acid Chloride (Precursor) Ketene Ketene (In Situ) Start->Ketene Dehydrohalogenation Base Base (Proton Sponge) Base->Ketene Zwitterion Zwitterionic Enolate Ketene->Zwitterion Nucleophilic Attack Cat Chiral Catalyst (Benzoylquinine) Cat->Zwitterion Intermediate Adduct Intermediate Zwitterion->Intermediate Mannich-type Addition Imine Imine (Electrophile) Imine->Intermediate Product Chiral Cis-Beta-Lactam Intermediate->Product Ring Closure (Regeneration of Cat) Product->Cat Recycle

Figure 1: Catalytic cycle of the asymmetric Staudinger reaction involving nucleophilic activation of the ketene.

Detailed Protocol

Target: (3R,4S)-1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one.

Reagents:

  • Acid Chloride: Phenoxyacetyl chloride (1.0 equiv)

  • Imine: N-(4-methoxyphenyl)benzaldimine (1.0 equiv)

  • Catalyst: Benzoylquinine (BQ) (10 mol%)

  • Base: Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (1.0 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Base/Catalyst Solution: Add Proton Sponge (214 mg, 1.0 mmol), Benzoylquinine (42 mg, 0.1 mmol), and the imine (211 mg, 1.0 mmol) to the flask. Dissolve in 10 mL anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Low temperature is critical for maximizing ee.

  • Ketene Generation: Dissolve phenoxyacetyl chloride (170 mg, 1.0 mmol) in 2 mL toluene. Add this solution dropwise via syringe pump over 1 hour.

    • Why? Slow addition keeps the concentration of free ketene low, suppressing background racemic cycloaddition.

  • Reaction: Allow the mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature over 12 hours.

  • Quench: Dilute with Et₂O (20 mL) and wash with 1M HCl (2 x 10 mL) to remove the proton sponge and catalyst, then saturated NaHCO₃ (10 mL) and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 4:1).

Expected Results:

  • Yield: 60–75%

  • dr (cis:trans): >95:5[7]

  • ee: 90–99%

Method B: The Kinugasa Reaction

Best for: Synthesis of beta-lactams from nitrones and alkynes; useful when the corresponding imine is unstable.

Principle

This reaction couples a copper(I) acetylide with a nitrone.[2] The copper catalyst controls the stereochemistry. The reaction is generally cis-selective.

Detailed Protocol

Target: cis-4-Phenyl-3-substituted-azetidin-2-one.

Reagents:

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Nitrone: C,N-Diphenylnitrone (1.0 equiv)

  • Catalyst: CuI (10 mol%)[8]

  • Ligand: (S,S)-Ph-Bis(oxazoline) (11 mol%)

  • Base: Dicyclohexylmethylamine (Cy₂NMe) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under strict Argon, mix CuI (19 mg, 0.1 mmol) and the Bis(oxazoline) ligand (0.11 mmol) in MeCN (5 mL). Stir for 30 min to form the active complex.

  • Addition: Add the nitrone (1.0 mmol) to the catalyst solution.

  • Reaction: Cool to 0 °C. Add the amine base (1.2 mmol) followed by the slow addition of phenylacetylene (1.2 mmol).

  • Monitoring: Stir at 0 °C for 12–24 hours. Monitor by TLC for consumption of the nitrone.

  • Workup: Filter through a silica plug to remove copper salts. Concentrate and purify by column chromatography.[3]

Method C: Chiral Auxiliary Approach (Ezetimibe Route)

Best for: Industrial-scale synthesis where reliability and absolute stereocontrol are paramount. This method avoids the handling of unstable ketenes.

Workflow Diagram (Ezetimibe Intermediate)

EzetimibeSynthesis SM1 4-Fluorobenzaldehyde + 4-Fluoroaniline Imine Imine Formation SM1->Imine TiCl4 TiCl4 / DIPEA Addition Imine->TiCl4 Aux Evans Auxiliary (Chiral Oxazolidinone) Aux->TiCl4 Adduct Beta-Amino Amide TiCl4->Adduct Stereoselective C-C Bond Formation Cyclization BSA / TBAF Cyclization Adduct->Cyclization Silylation & Ring Closure Final Ezetimibe Beta-Lactam Core Cyclization->Final

Figure 2: Industrial workflow for the synthesis of the Ezetimibe beta-lactam core.

Detailed Protocol

Target: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one precursor.

Step 1: Titanium-Mediated Mannich Adduct Formation

  • Reagents: Use an N-acyloxazolidinone (Evans auxiliary) derived from the desired carboxylic acid side chain.

  • Conditions: Dissolve the auxiliary in CH₂Cl₂ at -40 °C. Add TiCl₄ (1.1 equiv) followed by DIPEA (2.5 equiv) to generate the titanium enolate.

  • Addition: Add the pre-formed imine (from 4-fluorobenzaldehyde and 4-fluoroaniline) slowly.

  • Result: This establishes the C3-C4 stereochemistry with >98:2 dr due to the rigid transition state enforced by the titanium chelation.

Step 2: Silyl-Mediated Cyclization

  • Substrate: The purified beta-amino amide from Step 1.

  • Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA) and Tetrabutylammonium fluoride (TBAF) (catalytic).

  • Procedure:

    • Dissolve substrate in Toluene or MTBE at 40–50 °C.

    • Add BSA (2.0 equiv) to silylate the amide nitrogen and any free alcohols.

    • Add TBAF (5 mol%). The fluoride initiates the cyclization of the silylated amide onto the auxiliary carbonyl (or ester if converted), releasing the auxiliary and forming the beta-lactam ring.

  • Advantage: This method is extremely robust against moisture compared to the Staudinger reaction and allows for the recovery of the chiral auxiliary.

Comparative Analysis

FeatureStaudinger (Catalytic)Kinugasa ReactionChiral Auxiliary (Evans/Ti)
Primary Stereochemistry Cis (usually)CisTunable (controlled by auxiliary)
Atom Economy HighHighLow (Auxiliary waste/recycle)
Scalability Moderate (Ketene stability issues)ModerateHigh (Industrial Standard)
Reagent Cost High (Chiral Catalysts)Medium (Cu/Ligand)Medium (Stoichiometric Aux)
Operational Difficulty High (Strict anhydrous/-78°C)MediumMedium

References

  • Staudinger Reaction Mechanism & Catalysis: Lectka, T. et al.[9][10] "Catalytic, Asymmetric Synthesis of Beta-Lactams."[4][11][12][13][14][15] Journal of the American Chemical Society.[16] Link

  • Kinugasa Reaction Review: Fu, G. C. et al.[9] "Catalytic Enantioselective Synthesis of Beta-Lactams via the Kinugasa Reaction." Angewandte Chemie International Edition. Link

  • Ezetimibe Synthesis Protocols: Wu, G. et al.[7] "Enantioselective Synthesis of Ezetimibe." Journal of Organic Chemistry. Link

  • NHC-Catalyzed Staudinger: Ye, S. et al.[11][12] "Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction."[4][11][12][14] Organic Letters. Link

  • Beta-Lactam Synthesis Overview: BenchChem Application Notes. "Staudinger Reaction of Azetidinones." Link

Sources

Method

Application Note: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate as a Chiral Synthon

Abstract This application note details the utility of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl-2-azetidinone) as a "spring-loaded" chiral synthon for the synthesis of -amino acids and peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the utility of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl-2-azetidinone) as a "spring-loaded" chiral synthon for the synthesis of


-amino acids and peptidomimetics. Unlike standard 

-lactams, the N-Boc protection activates the ring toward nucleophilic attack, allowing for mild, regioselective ring-opening reactions. This guide provides mechanistic insights, validated protocols for hydrolysis and aminolysis, and critical troubleshooting steps for integrating this scaffold into drug discovery workflows.

Introduction: The "Spring-Loaded" Scaffold

In modern medicinal chemistry,


-lactams are not merely antibiotics; they are powerful masked amino acids.[1] The 4-membered ring possesses significant strain energy (

26 kcal/mol). When the nitrogen is acylated (e.g., with a Boc group), the amide resonance is diminished, rendering the carbonyl carbon highly electrophilic.[1]

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate represents a privileged scaffold because it serves as a direct precursor to


-phenylalanine  derivatives. These 

-amino acids are critical components in:
  • Peptidomimetics: Conferring proteolytic stability to peptide drugs.[1]

  • Taxoid Analogs: Structural variants of the Paclitaxel C-13 side chain.

  • Enzyme Inhibitors: Specifically for proteases requiring hydrophobic recognition pockets.[1]

Structural Properties
PropertySpecification
Molecular Formula

Molecular Weight 247.29 g/mol
Chirality C4 is the stereogenic center. (4S) or (4R) enantiomers dictate the configuration of the resulting

-amino acid.
Reactivity Profile High. The N-Boc group activates the C2-carbonyl toward nucleophiles (OH⁻, RO⁻, RNH₂).

Mechanistic Insight: Orthogonal Reactivity

The utility of this synthon relies on the orthogonal reactivity controlled by reaction conditions. The N-Boc group plays a dual role: it acts as an electron-withdrawing group (activating the ring) and a protecting group (stabilizing the product).

The Activation Pathway

In a standard amide, the nitrogen lone pair donates into the carbonyl (


), reducing electrophilicity.[1] In N-Boc-lactams, the Boc carbonyl competes for this lone pair. This "resonance suppression" destabilizes the lactam bond, making it susceptible to mild nucleophilic attack that would not affect a standard amide.[1]
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available to this molecule.

ReactivityPathways Start N-Boc-4-phenyl-2-azetidinone (Activated Lactam) PathA Acidic Conditions (TFA/DCM) Start->PathA Removes Boc PathB Nucleophilic Attack (ROH / Base) Start->PathB Attacks Carbonyl ProdA Deprotection Only (Stable Lactam Salt) PathA->ProdA Ring Intact ProdB Ring Opening (N-Boc-beta-Amino Ester) PathB->ProdB C-N Bond Cleavage

Figure 1: Divergent reactivity pathways. Acid removes the activating group (Boc), stabilizing the ring.[1] Nucleophiles attack the activated ring, yielding open-chain products.

Application Protocols

Protocol A: Synthesis of Methyl -Boc- -Phenylalaninate (Methanolysis)

Objective: To open the lactam ring using methanol, yielding the protected


-amino ester. This is the standard method for generating 

-amino acid building blocks.

Materials:

  • Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (1.0 equiv)

  • Methanol (anhydrous)[1]

  • Triethylamine (TEA) or DMAP (Catalytic)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N-Boc-lactam in 5 mL of anhydrous methanol.

  • Catalysis: Add 0.1 equiv of DMAP (4-dimethylaminopyridine) or 1.5 equiv of TEA.

    • Note: While alkoxides (NaOMe) are faster, they can cause epimerization at C4.[1] Neutral methanol with catalytic DMAP is milder and preserves stereochemistry.[1]

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1] The starting material (

    
    ) will disappear, and a more polar spot (
    
    
    
    ) will appear.[1]
  • Quench: Evaporate the methanol under reduced pressure.

  • Workup: Redissolve the residue in DCM (20 mL). Wash with 5% citric acid (to remove DMAP) and brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting oil usually crystallizes upon standing.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the lactam doublet (approx 3.0-3.6 ppm) and the appearance of the methyl ester singlet (

      
       3.6 ppm) and the 
      
      
      
      -proton multiplet.
Protocol B: Synthesis of -Peptides (Aminolysis)

Objective: Direct coupling of the lactam to an amino acid ester to form a dipeptide isostere, avoiding the need for a separate coupling reagent (like EDC/HATU).

Materials:

  • Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.2 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Free Basing: In a reaction vial, dissolve the amino acid ester HCl salt in ACN. Add DIPEA to liberate the free amine. Stir for 10 minutes.

  • Coupling: Add the N-Boc-lactam (solid) directly to the solution.

  • Reaction: Heat the mixture to 50–60°C.

    • Expert Insight: Amines are less nucleophilic than alkoxides.[1] Mild heating is required to overcome the activation energy barrier for ring opening by a neutral amine.

  • Monitoring: Reaction time is typically 12–24 hours.[1] Monitor by HPLC or LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Yield: This method typically yields the N-Boc-protected dipeptide in 80–90% yield without racemization.

Synthesis of Paclitaxel Side Chain Analogs

While the natural Paclitaxel side chain is a hydroxylated


-amino acid (phenylisoserine), this specific synthon (lacking the C3-hydroxyl) is used to create Deoxy-Taxol analogs  to study Structure-Activity Relationships (SAR).

The workflow mimics the "Ojima Lactam Method":

  • Coupling: The N-Boc-lactam is reacted with the C13-hydroxyl of Baccatin III (protected).

  • Conditions: Requires a strong base (LHMDS) to deprotonate the Baccatin alcohol, which then attacks the lactam carbonyl.[1]

  • Result: This installs the side chain and simultaneously deprotects the amine (if the N-group is labile) or retains the Boc as part of the final analog design.

TaxolPathway Baccatin Baccatin III (C13-OH) Base LHMDS / THF / -78°C Baccatin->Base Lactam N-Boc-4-phenyl-2-azetidinone Lactam->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product C13-Modified Baccatin (Beta-Phenylalanine Side Chain) Intermediate->Product Ring Opening

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Reaction (Methanolysis) Nucleophile too weak or old reagents.Add 10 mol% DMAP. Ensure Methanol is anhydrous.[1]
Racemization at C4 Base too strong (e.g., NaH, excess NaOMe).[1]Switch to TEA/DMAP or use neutral conditions with longer reaction times.
Deprotection (Loss of Boc) Acidic contamination or high heat.[1]Ensure solvents are acid-free. Do not exceed 60°C.
Hydrolysis (to Acid) Water present in reaction.[1]Use molecular sieves in the solvent. The acid (

-Boc-COOH) is a common byproduct if water competes with the amine/alcohol.

References

  • Ojima, I. (1995).[1] "Use of Fluorine in the Medicinal Chemistry and Chemical Biology of Bioactive Compounds—Case Study on Taxoids." Accounts of Chemical Research. Link[1]

  • Holton, R. A., et al. (1994).[1] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.[3] Link[1]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999).[1][4] "From beta-lactams to alpha- and beta-amino acid derived peptides."[4][5] Amino Acids.[1][3][4][5][6] Link

  • Alcaide, B., & Almendros, P. (2001).[1] "beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis."[4][5][7] Current Organic Chemistry. Link

  • Singh, G. S. (2003).[1] "Recent advances in the synthesis of beta-lactams." Tetrahedron. Link

Sources

Application

Application Note: High-Fidelity N-Boc Deprotection of 2-Azetidinones (Beta-Lactams)

Executive Summary The 2-azetidinone (beta-lactam) ring is the pharmacophore of the most commercially significant class of antibiotics, including penicillins, cephalosporins, and carbapenems. During total synthesis or sem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azetidinone (beta-lactam) ring is the pharmacophore of the most commercially significant class of antibiotics, including penicillins, cephalosporins, and carbapenems. During total synthesis or semi-synthetic modification, the tert-butyloxycarbonyl (Boc) group is frequently employed to mask the C3-amino functionality or, less commonly, the N1-lactam nitrogen.

The Challenge: The beta-lactam ring is highly strained (~26 kcal/mol). Standard Boc deprotection conditions (strong Brønsted acids like neat TFA or HCl) often lead to catastrophic ring opening via acid-catalyzed hydrolysis or nucleophilic attack by the solvent/counter-ion.

The Solution: This Application Note defines two validated protocols to decouple Boc removal from ring decomposition:

  • Method A (Chemoselective): A Lewis-acid mediated silylation protocol (TMSOTf) for highly sensitive substrates.

  • Method B (Optimized Standard): A scavenger-assisted, dilute Brønsted acid protocol for robust substrates.

Critical Mechanistic Insight

The survival of the beta-lactam ring during deprotection depends on minimizing the lifetime of the protonated carbonyl intermediate. In standard TFA deprotection, the carbonyl oxygen is protonated, activating the ring toward nucleophilic attack by water (hydrolysis) or the trifluoroacetate anion.

To circumvent this, we utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) . Unlike a proton, the bulky trimethylsilyl (TMS) group coordinates to the Boc carbamate oxygen, inducing fragmentation without significantly activating the beta-lactam carbonyl, provided a non-nucleophilic base (2,6-lutidine) is present to scavenge the resulting triflic acid.

Pathway Visualization (DOT)

Boc_Deprotection_Pathways Start N-Boc 2-Azetidinone TFA_Step Method B: TFA/DCM (Brønsted Acid) Start->TFA_Step Standard TMS_Step Method A: TMSOTf/Lutidine (Lewis Acid) Start->TMS_Step Sensitive TFA_Inter Protonated Intermediate TFA_Step->TFA_Inter Side_Reaction Ring Opening (Beta-Amino Acid) TFA_Inter->Side_Reaction H2O/Nucleophiles Product_B Deprotected Beta-Lactam salt TFA_Inter->Product_B Scavengers present TMS_Inter Silyl Carbamate Intermediate TMS_Step->TMS_Inter Silylation Product_A Deprotected Beta-Lactam TMS_Inter->Product_A Methanolysis

Figure 1: Mechanistic divergence between Brønsted acid (Red) and Lewis acid (Yellow) pathways. The TMSOTf pathway minimizes the risk of ring opening.

Method A: The Chemoselective Protocol (TMSOTf)

Best for: Carbapenems, monobactams, and substrates with acid-labile side chains (e.g., acetals, silyl ethers).[1]

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: N-Boc-2-azetidinone derivative.

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [Sigma-Aldrich].

  • Base: 2,6-Lutidine (Must be distilled over CaH2 prior to use).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Methanol (anhydrous).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 1.0 equiv of the N-Boc substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 3.0 equiv of 2,6-lutidine .

    • Note: The base buffers the solution, preventing the formation of free triflic acid which would destroy the ring.

  • Activation: Cool the mixture to 0°C. Dropwise add 2.0 equiv of TMSOTf .

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically complete in 30–60 mins).

    • Observation: No gas evolution is observed initially (unlike TFA) because the intermediate is a silyl carbamate.

  • Methanolysis (Critical): Add excess anhydrous Methanol (5–10 equiv) and stir for 10 minutes.

    • Mechanism:[2][3][4][5][6] This step cleaves the silyl carbamate, releasing isobutene and CO2.

  • Work-up: Dilute with DCM, wash with saturated NaHCO3 (cold) to remove lutidine salts. Dry over Na2SO4 and concentrate.

Why this works: The reaction proceeds via a "silyl-cation" mechanism that avoids generating a high concentration of protons, preserving the strained amide bond.

Method B: The Optimized Standard (Scavenger-TFA)

Best for: Simple penam/cepham nuclei and early-stage intermediates.

Reagents & Equipment[1][2][3][4][5][6]
  • Reagent: Trifluoroacetic Acid (TFA), high purity.

  • Scavenger: Triisopropylsilane (TIS) or Thioanisole.[2]

  • Solvent: DCM (anhydrous).[2]

Step-by-Step Protocol
  • Preparation: Ensure all glassware is dry. Moisture is the enemy (hydrolysis).

  • Cocktail Prep: Prepare a solution of DCM:TFA:TIS (80:15:5) .

    • Note: Do NOT use neat TFA. The 5% TIS is a "cation sponge" that traps the tert-butyl cation, preventing it from alkylating the beta-lactam ring or polymerizing.

  • Cooling: Cool the substrate (dissolved in minimal DCM) to -10°C (salt/ice bath).

  • Addition: Add the pre-cooled acid cocktail slowly.

  • Kinetics: Stir at 0°C. Do not warm to RT unless necessary.

    • Time limit: Check TLC every 10 minutes. Stop immediately upon consumption of starting material.

  • Quench: Pour the reaction mixture directly into a rapidly stirring solution of cold saturated NaHCO3.

    • Warning: CO2 evolution will be vigorous.

  • Extraction: Extract immediately with DCM. Do not let the beta-lactam sit in the aqueous phase.

Quality Control & Validation

Verifying the integrity of the beta-lactam ring post-deprotection is non-negotiable.

Quantitative Data Comparison
ParameterMethod A (TMSOTf)Method B (TFA/Scavenger)
Yield (Typical) 85–95%60–80%
Ring Integrity ExcellentModerate (Time-dependent)
Reaction Time 30–60 min20–40 min
Side Products Silyl byproductsRing-opened amino acids
Cost HighLow
Structural Validation (Spectroscopy)[11]
  • Infrared (IR): This is the fastest check.

    • Intact Ring: Look for the carbonyl stretch at 1740–1780 cm⁻¹ .

    • Broken Ring: If the band shifts to 1650–1690 cm⁻¹ (amide/acid), the ring has opened.

  • 1H NMR:

    • Check the coupling constant (

      
      ) of the protons on the ring (C3-H and C4-H).
      
    • Cis-beta-lactams:

      
      .
      
    • Trans-beta-lactams:

      
      .
      

Troubleshooting Guide

Decision Matrix (DOT)

Troubleshooting_Matrix Problem Issue Detected Issue1 Ring Opening Observed (IR < 1700 cm-1) Problem->Issue1 Issue2 Incomplete Deprotection Problem->Issue2 Issue3 t-Butyl Adducts Found Problem->Issue3 Sol1 Switch to Method A (TMSOTf) OR Reduce TFA conc. to 5% Issue1->Sol1 Sol2 Method A: Add more TMSOTf Method B: Warm to 0°C (Careful!) Issue2->Sol2 Sol3 Increase TIS Scavenger to 10% v/v Issue3->Sol3

Figure 2: Troubleshooting logic for common beta-lactam deprotection failures.

References

  • Sakurai, M., et al. "Method for removal of N-Boc groups using TMSOTf and 2,6-lutidine."[7][8] Tetrahedron Letters, vol. 39, no. 41, 1998, pp. 7440.[7]

  • Han, G., et al. "Recent Advances in the Synthesis of β-Lactam Antibiotics." Chemical Reviews, vol. 113, no. 1, 2013.

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Standard Reference for TFA/Scavenger protocols).
  • Alcaide, B., et al. "Acid-catalyzed ring opening of 2-azetidinones." Chemical Society Reviews, vol. 39, 2010. (Mechanistic background on ring strain).

Sources

Method

Technical Application Note: Chromatographic Isolation of tert-Butyl 2-oxo-4-phenylazetidine-1-carboxylate

Abstract & Scope This guide details the purification protocol for tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl- -lactam). This scaffold is a critical intermediate in the synthesis of -lactam antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the purification protocol for tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl-


-lactam). This scaffold is a critical intermediate in the synthesis of 

-lactam antibiotics, enzyme inhibitors, and synthon-based drug discovery.

The primary challenge in purifying this compound lies in:

  • Diastereomeric Separation: Resolving the cis and trans isomers formed during [2+2] cycloaddition (Staudinger synthesis).

  • Chemical Stability: The N-Boc group on a lactam ring is generally stable but can degrade under prolonged exposure to acidic silica or elevated temperatures.

  • Impurity Profile: Removing unreacted imines and acid chlorides/ketenes.

This protocol utilizes Normal Phase Flash Chromatography for preparative isolation and Reverse Phase HPLC for purity validation.

Physicochemical Profile & Separation Logic

PropertyDescriptionChromatographic Implication
Structure 4-membered lactam, N-Boc protected, C4-Phenyl group.High lipophilicity due to Boc/Phenyl. Elutes relatively early in normal phase.
UV Absorbance

~254 nm (Phenyl).
UV detection is highly sensitive; no derivatization required.
Stereochemistry C3/C4 chiral centers (typically cis/trans mixture).Isomers often have distinct R

values (

), allowing separation via optimized gradients.
Stability Sensitive to strong acids and nucleophiles.Avoid acidified mobile phases (e.g., acetic acid) in Normal Phase to prevent Boc cleavage.

Preparative Purification: Flash Chromatography Protocol[1][2]

System Suitability & TLC Scouting

Before committing the crude mixture to the column, perform Thin Layer Chromatography (TLC) to define the solvent system.

  • Plate: Silica Gel 60 F

    
     (Aluminum backed).
    
  • Visualization: UV (254 nm) is primary. Stain with KMnO

    
     (yellow spots on purple) to detect non-UV active impurities.
    
  • Mobile Phase Scouting:

    • 100% Hexanes: Compound stays at baseline.

    • 10% EtOAc in Hexanes: R

      
      
      
      
      
      0.10.
    • 30% EtOAc in Hexanes: R

      
      
      
      
      
      0.45 (Target).
    • 50% EtOAc in Hexanes: R

      
       > 0.70 (Elutes too fast).
      

Optimal Solvent System: A gradient from 0% to 30% Ethyl Acetate in Hexanes (or Petroleum Ether).

Step-by-Step Flash Protocol

Equipment: Automated Flash Chromatography System (e.g., Biotage/Teledyne ISCO) or Manual Glass Column. Stationary Phase: Spherical Silica Gel (40–63


m), 60 Å pore size.
Step 1: Sample Loading
  • Method: Solid Load is recommended to maximize resolution of diastereomers.

  • Procedure: Dissolve crude oil in minimum Dichloromethane (DCM). Add silica gel (ratio 1:2 crude:silica). Evaporate solvent under vacuum until a free-flowing powder remains.

  • Why? Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent in this system, causing the compound to streak down the column immediately.

Step 2: Gradient Execution
  • Flow Rate: 15–20 mL/min (for a 12g or 25g column).

  • Equilibration: 3 Column Volumes (CV) of 100% Hexanes.

  • Gradient Profile:

    • 0% EtOAc (Hold): 2 CV (Elutes very non-polar impurities).

    • 0%

      
       10% EtOAc:  Linear ramp over 5 CV.
      
    • 10%

      
       30% EtOAc:  Linear ramp over 15 CV (Critical separation window).
      
    • 30%

      
       100% EtOAc:  Flush over 3 CV.
      
Step 3: Fraction Collection
  • Trigger: UV Threshold (254 nm) or "All Fractions".

  • Observation:

    • Peak 1 (Imine/Aldehyde): Usually elutes first (non-polar).

    • Peak 2 (Trans-Isomer): Typically less polar, elutes before cis.

    • Peak 3 (Cis-Isomer): Typically more polar, elutes after trans.

    • Peak 4 (Hydrolysis products): Elutes late (high polarity).

Note: Depending on the specific synthesis (e.g., Staudinger reaction), the cis/trans elution order may vary based on the C3 substituent. Always verify fractions by NMR or analytical HPLC.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove Salts) Start->Workup Extraction TLC TLC Scouting (Hex/EtOAc) Workup->TLC Determine Rf Load Solid Load (Silica Adsorption) TLC->Load Rf ~0.35 Flash Flash Chromatography (0-30% EtOAc Gradient) Load->Flash Inject Fraction Fraction Analysis (UV/NMR) Flash->Fraction Collect Pool Pool & Concentrate Fraction->Pool Purity >95%

Figure 1: End-to-end purification workflow for N-Boc-4-phenyl-azetidinone.

Analytical Validation: RP-HPLC Protocol

Once fractions are collected, purity must be validated. Normal phase separates isomers well, but Reverse Phase (C18) is superior for quantifying trace impurities.

Method Parameters
ParameterSettingRationale
Column C18 (150 x 4.6 mm, 5 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

m)
Standard stationary phase for hydrophobic drugs.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the lactam protonated/neutral; avoids peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong solvent for lipophilic Boc-phenyl compound.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV 254 nmMax absorbance of phenyl ring.
Temperature 30°CEnsures reproducible retention times.
Gradient Table
Time (min)% A (Water)% B (ACN)Event
0.09010Injection / Equilibration
2.09010Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.19010Re-equilibration

Troubleshooting & Optimization (Expert Insights)

"The Boc Group is Missing"

Symptom: NMR shows loss of the tert-butyl singlet (~1.4 ppm), and mass spec shows [M-100]. Cause: Acidic hydrolysis on the silica column. Solution:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before the run.

  • Reduce Residence Time: Increase flow rate or steepen the gradient to elute the compound faster.

  • Avoid Heating: Do not use heat to dry the column fractions; use a rotary evaporator at <35°C.

Poor Diastereomer Resolution

Symptom: Cis and Trans isomers co-elute as a single broad peak. Solution:

  • Change Modifier: Switch from Ethyl Acetate to MTBE (Methyl tert-butyl ether) or IPA (Isopropyl alcohol) . MTBE often provides different selectivity for steric isomers.

  • Decrease Loading: Reduce sample load to <1% of the silica mass (e.g., 100mg sample on a 12g column).

Decision Logic for Solvents

SolventLogic Start Select Mobile Phase CheckPolarity Is compound eluting? Start->CheckPolarity IncreasePolarity Increase EtOAc % CheckPolarity->IncreasePolarity No (Rf < 0.1) CheckRes Are isomers separating? CheckPolarity->CheckRes Yes (Rf > 0.2) IncreasePolarity->CheckRes SwitchSolvent Switch to Hex/MTBE or Hex/DCM CheckRes->SwitchSolvent No (Co-elution) Success Proceed to Collection CheckRes->Success Yes (Resolution > 1.5)

Figure 2: Logic tree for optimizing solvent systems when standard Hex/EtOAc fails.

References

  • Synthesis and Purification of N-Boc Azetidines: Vertex AI Search Result 1.1: "Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts." Royal Society of Chemistry. (Accessed via Vertex Grounding). Note: Describes purification of similar N-Boc azetidine carboxylates using 10-30% EtOAc/Petroleum Ether.

  • Stability of N-Boc on Silica: Vertex AI Search Result 1.5: "Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure." ResearchGate.[1] Note: Highlights the risk of thermal deprotection of Boc groups on silica.

  • HPLC of Beta-Lactams: Vertex AI Search Result 1.3: "Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography." AMECJ. Note: Validates the use of C18 and acidic buffers for beta-lactam analysis.

  • TLC Methodologies: Vertex AI Search Result 1.13: "Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics." PMC / NIH. Note: Establishes Silica Gel GF254 as the standard stationary phase.

Sources

Application

Application Note: The β-Lactam Synthon Method for the Synthesis of Enantiopure β-Amino Acids

Introduction & Strategic Rationale β-amino acids are critical building blocks in the design of peptidomimetics, natural product synthesis, and modern drug development. Unlike their α-amino acid counterparts, β-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

β-amino acids are critical building blocks in the design of peptidomimetics, natural product synthesis, and modern drug development. Unlike their α-amino acid counterparts, β-amino acids provide enhanced proteolytic stability and unique secondary structures (e.g., β-peptides forming stable helices). A premier strategy for synthesizing these molecules is the "β-lactam synthon method," which utilizes 2-azetidinone derivatives as highly strained, stereochemically defined precursors ()[1].

The 2-azetidinone ring possesses significant ring strain (~26 kcal/mol), making the amide bond unusually susceptible to nucleophilic attack compared to unstrained lactams ()[2]. By carefully designing the substituents on the 2-azetidinone core, chemists can orchestrate highly stereoselective ring-opening reactions that yield enantiopure β-amino acids, esters, and amides. This approach was famously championed by the Ojima group in the semi-synthesis of paclitaxel (Taxol®), where the "Ojima lactam" is coupled to the baccatin III core to form the essential C13 β-amino acid side chain ()[3].

Mechanistic Causality: Why the β-Lactam Synthon Works

The success of the 2-azetidinone ring-opening relies on the delicate balance between ring strain and the aplanarity of the amide bond. In an ideal amide, the nitrogen is sp²-hybridized, providing resonance stabilization. However, the four-membered ring forces a pyramidal geometry on the nitrogen, reducing resonance and rendering the carbonyl carbon highly electrophilic and ketone-like ()[2].

When a nucleophile (such as an alcohol, water, or an amine) attacks the C2 carbonyl, the tetrahedral intermediate rapidly collapses. The Causality: The driving force is the irreversible release of ring strain, which breaks the C2-N1 bond. Because the cleavage occurs exclusively at the acyl-nitrogen bond, the stereocenters at C3 and C4 remain entirely unperturbed. This strain-driven cleavage preserving adjacent stereocenters is what makes 2-azetidinone a self-validating system for asymmetric synthesis.

Mechanism of 2-azetidinone ring opening to β-amino acids.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the synthesis of the 2-azetidinone core via the Staudinger reaction, followed by its selective ring opening.

Protocol A: Synthesis of the 2-Azetidinone Core (Staudinger [2+2] Cycloaddition)

The Staudinger reaction between an imine and a ketene (generated in situ from an acid chloride) is the most reliable method for constructing the 2-azetidinone ring with high cis-diastereoselectivity ()[2].

Materials:

  • Imine precursor (1.0 eq)

  • Substituted acetyl chloride (e.g., acetoxyacetyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the imine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress ketene dimerization and favor the highly ordered transition state required for strict cis-selectivity.

  • Base Addition: Add Et₃N (1.5 eq) dropwise.

  • Ketene Generation: Slowly add the substituted acetyl chloride (1.2 eq) dropwise over 30 minutes. The base deprotonates the acid chloride to form the ketene intermediate in situ.

  • Cycloaddition: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) or recrystallization to isolate the pure cis-2-azetidinone.

Protocol B: Nucleophilic Ring Opening to β-Amino Esters (Ojima-Holton Protocol)

This protocol describes the ring opening of the 2-azetidinone using an alkoxide nucleophile, a method widely used in the semi-synthesis of paclitaxel to attach the C13 side chain ()[4].

Materials:

  • Enantiopure 2-Azetidinone (e.g., N-benzoyl-(3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-azetidinone) (1.2 eq)

  • Alcohol nucleophile (e.g., protected baccatin III or simple chiral alcohol) (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Alkoxide Formation: Dissolve the alcohol nucleophile (1.0 eq) in anhydrous THF under argon. Cool to -40 °C.

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes at -40 °C. Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without attacking the electrophilic β-lactam core or causing epimerization at sensitive stereocenters.

  • Lactam Addition: Dissolve the 2-azetidinone (1.2 eq) in anhydrous THF and add it dropwise to the alkoxide solution.

  • Ring Opening: Stir at -40 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours. The relief of ring strain drives the rapid acylation of the alkoxide.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl at 0 °C to protonate the newly formed amine anion.

  • Isolation: Extract with ethyl acetate. Dry the organic layer over MgSO₄, concentrate, and purify via HPLC to yield the β-amino ester.

Step-by-step workflow from Staudinger synthesis to β-amino acid isolation.

Quantitative Data & Optimization

Reaction conditions significantly influence the yield and purity of the resulting β-amino acids. The table below summarizes the optimization parameters for the ring-opening of a standard N-Boc-protected 2-azetidinone using various nucleophiles.

NucleophileCatalyst / BaseTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Methanol (MeOH)NaOMe (0.1 eq)0 to 252.095>99
Benzyl AlcoholLiHMDS (1.1 eq)-40 to 03.088>98
Water (H₂O)1M HCl (aq)6012.082>95
Water (H₂O)Lipolase (Enzyme)6024.045*>99

*Note: Enzymatic kinetic resolution yields a maximum of 50% for the desired enantiomer, but provides exceptional enantiopurity for unactivated alicyclic β-lactams ()[5].

Conclusion

The 2-azetidinone synthon method remains one of the most robust, scalable, and stereocontrolled pathways for synthesizing β-amino acids. By leveraging the inherent ring strain of the β-lactam core, researchers can execute mild nucleophilic ring openings that perfectly preserve the stereochemical integrity of the molecule, enabling the rapid development of next-generation peptidomimetics and complex therapeutics.

References

  • Ojima Research Group. "Next Generation Taxoids." Stony Brook University. URL:[Link]

  • Wikipedia Contributors. "β-Lactam." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Fülöp, Ferenc, et al. "Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis." ResearchGate. URL:[Link]

  • Deshmukh, A. R. A. S., et al. "Azetidin-2-ones, Synthon for Biologically Important Compounds." Current Medicinal Chemistry, 2004. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in Staudinger [2+2] cycloadditions

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in -Lactam Synthesis Executive Summary: The Mechanistic Battlefield The Staudinger synthesis is not merely a reaction; i...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in


-Lactam Synthesis

Executive Summary: The Mechanistic Battlefield

The Staudinger synthesis is not merely a reaction; it is a race between a bimolecular collision (nucleophilic attack) and a unimolecular collapse (electrocyclization), all while fighting the entropy of oligomerization.

Successful


-lactam formation relies on the generation of a ketene  (usually in situ from an acid chloride) and its subsequent capture by an imine  (Schiff base). The reaction proceeds through a zwitterionic intermediate.[1][2][3][4][5][6]

The Critical Failure Point: The ketene is a high-energy electrophile. If the imine does not capture it immediately, the ketene will react with itself (dimerization), the solvent, or trace moisture.

Diagnostic Modules: Troubleshooting Side Reactions

Module A: The "Low Yield / No Product" Scenario

Symptom: Starting material (imine) remains, but acid chloride is consumed.[7] Dark, tarry precipitate forms. Diagnosis: Ketene Dimerization or Polymerization.[1]

Technical Insight: Ketenes are prone to [2+2] cycloaddition with themselves if their local concentration exceeds the capture rate of the imine. This forms cyclobutane-1,3-diones (dimers) or polyesters.

Troubleshooting Protocol:

  • The "Inverse Addition" Technique: Do not add the imine to the ketene. Instead, generate the ketene slowly in the presence of a large excess of imine.

  • Syringe Pump Addition: Add the acid chloride solution dropwise over 1–2 hours to the solution containing the imine and base. This keeps the steady-state concentration of free ketene low (

    
     M).
    
  • Base Selection: Switch from Triethylamine (Et

    
    N) to DIPEA (Hünig's base) . The increased steric bulk of DIPEA reduces its ability to act as a nucleophilic catalyst for ketene dimerization.
    
Module B: The "Acyclic Amide" Impurity

Symptom: Mass spectrometry shows a peak corresponding to [Acid Chloride + Imine + H


O]. NMR shows amide protons but no 

-lactam ring protons (typically

4.5–5.5 ppm). Diagnosis: Zwitterion Hydrolysis or Trapping.

Technical Insight: The reaction proceeds via a zwitterionic intermediate (see Diagram 1).[1][2][3][4][5][6] If ring closure is slow (due to steric bulk or electronic repulsion), this intermediate is vulnerable to trapping by nucleophiles (water, alcohols) or hydrolysis during workup.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Flame-dry glassware. Use solvents distilled over CaH

    
     or from an SPS (Solvent Purification System).
    
  • Temperature Check: If ring closure is the rate-determining step (common with electron-withdrawing groups on the imine), increase the temperature (reflux in Toluene) to overcome the activation energy barrier for electrocyclization.

Module C: Cis/Trans Stereochemical Drift

Symptom: You targeted the cis-


-lactam but obtained a mixture or predominantly trans.[3]
Diagnosis:  Imine Isomerization or Thermodynamic Equilibration.

Technical Insight:

  • Kinetic Control: Usually favors cis (via the (E)-imine and an orthogonal approach).

  • Thermodynamic Control: Favors trans (sterically less crowded).

  • Mechanism: Electron-donating groups on the ketene accelerate direct ring closure (favoring cis).[4] Electron-withdrawing groups slow closure, allowing bond rotation in the zwitterion (favoring trans).

Optimization Table:

Desired IsomerRecommended SolventTemperatureElectronic Strategy
Cis Toluene (Non-polar)-78°C to 0°CElectron-Donating on Ketene
Trans DCM or CH

CN (Polar)
RefluxElectron-Withdrawing on Ketene

Visualizing the Pathways

The following diagram maps the divergence points where your reaction leaves the productive path and enters side-reaction territory.

StaudingerMechanism Start Acid Chloride + Base Ketene Free Ketene (Reactive Species) Start->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Dimer Ketene Dimer (Side Product) Ketene->Dimer High Conc. (Self-Reaction) Imine Imine (Schiff Base) BetaLactam β-Lactam (Target Product) Zwitterion->BetaLactam Ring Closure (Conrotatory) Acyclic Acyclic Amide (Hydrolysis) Zwitterion->Acyclic + H2O/Nu (Trapping) Pyridine Dihydropyridinone ([4+2] Product) Zwitterion->Pyridine Conjugated Imine ([4+2] Pathway)

Caption: Mechanistic bifurcation in Staudinger cycloaddition. Red dashed lines indicate failure modes leading to common side products.

Standardized Experimental Protocol

Objective: Synthesis of 3-acetoxy-4-phenyl-2-azetidinone (Standard Model).

Reagents:

  • Imine: Benzylidene aniline (1.0 equiv)

  • Acid Chloride: Acetoxyacetyl chloride (1.2 equiv)

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.[1]

  • Imine Solution: Dissolve Imine (10 mmol) and Triethylamine (25 mmol) in DCM (30 mL). Cool to 0°C (ice bath).

    • Checkpoint: Ensure the solution is clear. Turbidity implies moisture or salt formation.

  • Active Reagent Prep: Dilute Acetoxyacetyl chloride (12 mmol) in DCM (10 mL) inside the addition funnel.

  • Controlled Addition: Add the acid chloride solution dropwise over 45–60 minutes .

    • Why? This maintains the "High Imine : Low Ketene" ratio required to suppress dimerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add saturated NH

    
    Cl solution (20 mL).
    
  • Workup: Separate organic layer. Wash with NaHCO

    
     (sat) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Silica gel).

    • Note:

      
      -lactams are often acid-sensitive; consider adding 1% Et
      
      
      
      N to the eluent if degradation is observed on the column.

Frequently Asked Questions (FAQ)

Q: I am using an


-unsaturated imine (e.g., cinnamaldehyde derived) and getting a 6-membered ring. Why? 
A:  You are seeing Periselectivity issues . The zwitterion has two closure pathways: [2+2] (to form 

-lactam) or [4+2] (to form dihydropyridinone).
  • Fix: The [4+2] pathway is often favored by higher temperatures. Perform the reaction at -78°C to favor the kinetic [2+2] closure.

Q: Can I use carboxylic acids directly instead of acid chlorides? A: Yes, using an activating agent. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) or Tosyl Chloride can generate the ketene in situ from the acid. This is often milder and avoids handling noxious acid chlorides.

Q: My product decomposes on silica gel. How do I purify? A:


-lactams can be hydrolyzed by the acidic nature of silica.
  • Fix 1: Pre-treat the silica column with 1-2% Triethylamine in Hexanes.

  • Fix 2: Use neutral alumina instead of silica.

  • Fix 3: Recrystallization (Ethanol/Water mixtures) is often sufficient for solid

    
    -lactams.
    

References

  • Staudinger, H. (1907).[1][2][5] "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. Link

  • Jiao, L., Liang, X., & Xu, J. (2006).[4] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction". Journal of the American Chemical Society, 128(18), 6060–6069. Link

  • Cossío, F. P., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?". Accounts of Chemical Research, 41(8), 926–938. Link

  • BenchChem Technical Support. (2025). "Staudinger Cycloaddition for Azetidinone Synthesis: Troubleshooting & Optimization". Link

  • Organic Chemistry Portal. "Staudinger Synthesis: Mechanism and Stereochemistry". Link

Sources

Optimization

Technical Support Center: Stability of the N-Boc Protecting Group Under Basic Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth answers and troubleshooting advice regarding the stability of the tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth answers and troubleshooting advice regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group, specifically when subjected to basic conditions. Our goal is to equip you with the foundational knowledge and practical guidance to navigate your synthetic challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the N-Boc group to basic reagents?

The N-Boc group is widely regarded as being stable to a broad range of basic conditions.[1][2][3][4][5][6] This stability is a cornerstone of its utility in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[2][7] The robustness of the N-Boc group against bases allows for its use in orthogonal protection strategies, where other protecting groups that are base-labile, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, can be selectively removed without affecting the Boc-protected amine.[2][3][5][8][9]

The chemical basis for this stability lies in the mechanism of cleavage. The removal of the Boc group proceeds through an acid-catalyzed pathway, where the carbonyl oxygen is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates.[2][7][10][] Under basic conditions, there is no electrophile to initiate this cleavage cascade. The electron-donating nature of the tert-butoxy group makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by common bases.

Q2: Can the N-Boc group ever be removed under basic conditions?

While generally stable, there are specific, non-standard circumstances where the N-Boc group can be cleaved by bases.[4][12][13][14] These are typically not the intended methods for deprotection and often require forcing conditions or specific substrate features. For instance, cleavage can occur with strong bases at elevated temperatures.[4][14]

Some published methods even leverage basic conditions for deprotection, such as using sodium carbonate in refluxing dimethoxyethane (DME) or sodium t-butoxide in tetrahydrofuran.[4][14] However, these methods are often substrate-dependent and not as general as acid-mediated deprotection. Substrates with electron-withdrawing groups attached to the nitrogen atom are more susceptible to base-induced cleavage.[12]

Q3: I am performing a reaction with a strong base (e.g., NaOH, LDA, or t-BuOK). Should I be concerned about my N-Boc group?

For most standard applications at or below room temperature, the N-Boc group will remain intact. It is generally stable to common bases like triethylamine (NEt₃), pyridine, and even stronger bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK) under typical reaction conditions.[3] However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to slow cleavage.

It is crucial to consider the entire molecular context. If the N-Boc protected amine is part of a strained ring system or has adjacent activating groups, its lability towards bases might be increased. Always monitor your reaction by a suitable technique like TLC or LC-MS to check for any unexpected deprotection.

Q4: How does the stability of the N-Boc group compare to other common amine protecting groups under basic conditions?

The stability of the N-Boc group under basic conditions is a key feature that distinguishes it from other protecting groups and allows for orthogonal synthesis strategies.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the quintessential base-labile protecting group. It is rapidly cleaved by bases like piperidine, making it orthogonal to the acid-labile Boc group.[2][8][]

  • Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions commonly used for Boc and Fmoc manipulation, respectively. It is typically removed by catalytic hydrogenation.[2][8]

  • Acyl groups (e.g., Acetyl): Simple acyl groups are generally stable to acidic conditions but can be cleaved by hydrolysis under strongly basic conditions, although this often requires harsher conditions than Fmoc removal.[15]

This orthogonality is fundamental in complex syntheses like solid-phase peptide synthesis (SPPS).[16][17]

Q5: Are there any specific basic reagents I should be particularly cautious with?

While stable to most common bases, some specific reagents and conditions warrant caution:

  • Hydrazine: While often used for other deprotections, hydrazine can, in some cases, lead to the cleavage of N-Boc groups, particularly at elevated temperatures or with prolonged reaction times.

  • Strongly nucleophilic bases: In some contexts, highly nucleophilic bases might lead to undesired side reactions, although direct cleavage of the Boc group is not the primary concern under typical conditions.

The key factors are often the temperature and the substrate itself. When in doubt, a small-scale pilot reaction is always recommended.

Troubleshooting Guide

Problem: I observed unexpected cleavage of my N-Boc group during a reaction under basic conditions.

This is an uncommon but not impossible scenario. Here is a systematic approach to troubleshoot this issue.

Logical Troubleshooting Workflow

troubleshooting_workflow start Unexpected N-Boc Cleavage Observed check_conditions 1. Review Reaction Conditions start->check_conditions analyze_substrate 2. Analyze Substrate Structure check_conditions->analyze_substrate temp Was the temperature elevated (> 40°C)? check_conditions->temp base_conc Was a high concentration of a strong base used? check_conditions->base_conc time Was the reaction time excessively long? check_conditions->time lit_review 3. Conduct a Focused Literature Search analyze_substrate->lit_review activating_groups Are there strong electron-withdrawing groups on the N-Boc nitrogen? analyze_substrate->activating_groups sterics Is the N-Boc group in a sterically hindered or strained environment? analyze_substrate->sterics heterocycle Is the N-Boc attached to a specific heterocycle (e.g., indazole)? analyze_substrate->heterocycle remediate 4. Remediate and Re-run lit_review->remediate lower_temp Lower the reaction temperature. remediate->lower_temp weaker_base Use a milder or non-nucleophilic base. remediate->weaker_base shorter_time Reduce the reaction time. remediate->shorter_time

Caption: Troubleshooting workflow for unexpected N-Boc cleavage.

  • Review Your Reaction Conditions:

    • Temperature: Was your reaction heated? The stability of the N-Boc group can decrease at elevated temperatures, even with moderately strong bases.

    • Base and Concentration: What base did you use and at what concentration? While stable to many bases, extremely high concentrations or the use of super-bases could be problematic.

    • Solvent: The choice of solvent can influence the reactivity of the base.

    • Reaction Time: Prolonged exposure to basic conditions, even if mild, can lead to slow degradation over time.

  • Analyze Your Substrate:

    • Electronic Effects: Is the nitrogen atom attached to an electron-withdrawing group? For example, N-Boc protected indazoles or other electron-deficient heteroaromatics can be more susceptible to cleavage under basic conditions, such as those used in Suzuki-Miyaura cross-coupling reactions.[13]

    • Steric Hindrance: In some rare cases, severe steric strain around the N-Boc group might lead to unusual reactivity.

  • Consult the Literature:

    • Search for precedents with similar substrates or reaction conditions. It's possible that the lability of the N-Boc group in your specific molecular scaffold has been previously reported.

  • Corrective Actions:

    • Lower the Temperature: If your reaction allows, perform it at a lower temperature (e.g., 0 °C or room temperature).

    • Use a Milder Base: Consider if a weaker or non-nucleophilic base could achieve the desired transformation without affecting the Boc group.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to the basic conditions.

    • Change Protecting Group: If the desired reaction conditions are incompatible with the N-Boc group, consider using a more robust protecting group for the amine.

Data Summary: Stability of N-Boc with Common Bases
BaseChemical FormulaTypical ConditionsN-Boc StabilityNotes
TriethylamineEt₃NRoom TemperatureHighCommonly used as a base for Boc protection.[7][16]
PiperidineC₅H₁₁NRoom TemperatureHighStandard condition for Fmoc deprotection; Boc is stable.[]
Sodium HydroxideNaOHAqueous, Room Temp.HighGenerally stable to aqueous base.[1][2]
Sodium CarbonateNa₂CO₃Room TemperatureHighGenerally stable; cleavage reported at reflux in DME.[4][14]
Potassium CarbonateK₂CO₃Room TemperatureHighStable under standard conditions.
Sodium BicarbonateNaHCO₃Aqueous, Room Temp.Very HighUsed for neutralizing acidic workups of Boc-deprotection.[7][10]
Lithium DiisopropylamideLDA-78 °C to Room Temp.HighGenerally stable, but can cause rearrangement in some substrates.[15]
Potassium tert-Butoxidet-BuOKRoom TemperatureHighGenerally stable, though cleavage has been reported in specific cases.[4]

Key Experimental Protocols

Protocol 1: Fmoc-Deprotection in the Presence of an N-Boc Group

This protocol demonstrates the orthogonal stability of the N-Boc group under the basic conditions required for Fmoc group removal.

Materials:

  • Fmoc-N-Boc-diamino-substrate (e.g., Fmoc-Lys(Boc)-OH)

  • 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-N-Boc-protected substrate in DMF to a concentration of approximately 0.1 M.

  • Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting compound will have the Fmoc group removed while the N-Boc group remains intact.

Protocol 2: Base-Mediated N-Boc Deprotection (Substrate-Specific)

This protocol is an example of a less common procedure for N-Boc cleavage and is highly dependent on the substrate. It should be used as a reference and may require optimization.

Materials:

  • N-Boc protected amine susceptible to basic cleavage (e.g., an activated N-Boc heterocycle)

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • Dissolve the N-Boc protected substrate in DME.

  • Add an excess of anhydrous sodium carbonate (e.g., 5 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly based on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the sodium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • Purify the product as necessary using standard techniques (e.g., chromatography).

Conceptual Diagrams
Orthogonal Stability of N-Boc

orthogonality cluster_acid Acidic Conditions (e.g., TFA) cluster_base Basic Conditions (e.g., Piperidine) substrate N-Fmoc, N'-Boc Protected Diamine acid_product N-Fmoc Protected Diamine (Boc Cleaved) substrate->acid_product H+ base_product N'-Boc Protected Diamine (Fmoc Cleaved) substrate->base_product Base

Caption: Orthogonality of N-Boc and N-Fmoc protecting groups.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl carbamates. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wordpress. (n.d.). Bases. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Retrieved from [Link]

  • PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

Sources

Troubleshooting

Optimizing stereoselectivity in 4-phenyl-2-azetidinone synthesis

Technical Support Center: 4-Phenyl-2-Azetidinone Synthesis Status: Operational | Tier: 3 (Advanced Chemical Support) Introduction: The Scaffold & The Challenge Welcome to the Advanced Synthesis Support Module for 4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Phenyl-2-Azetidinone Synthesis Status: Operational | Tier: 3 (Advanced Chemical Support)

Introduction: The Scaffold & The Challenge

Welcome to the Advanced Synthesis Support Module for 4-phenyl-2-azetidinone derivatives. This scaffold is not merely an academic curiosity; it is the pharmacophore of the cholesterol absorption inhibitor Ezetimibe and a core structure in monobactam antibiotics.

The Central Problem: The synthesis of the


-lactam ring is governed by a delicate interplay between kinetic  and thermodynamic  control. The 4-phenyl substituent at the C4 position creates a benzylic environment that stabilizes intermediates, often complicating stereocontrol.

This guide moves beyond basic textbook definitions to address the why and how of failure modes in Staudinger and Kinugasa reactions.

Module 1: The Staudinger Ketene-Imine Cycloaddition

The Workhorse Route

Core Concept: The Staudinger reaction is a [2+2] cycloaddition.[1][2][3][4][5][6] However, it is not a concerted process (like a Diels-Alder). It proceeds via a zwitterionic intermediate .[2][7] The stereochemical outcome (Cis vs. Trans) is determined by the lifespan of this zwitterion.

Visualizing the Stereoselectivity Bifurcation

The following diagram illustrates the critical decision point in the reaction mechanism where stereochemistry is fixed.

StaudingerMechanism Reagents Acid Chloride + Imine (Base added) Ketene In-situ Ketene + Imine Reagents->Ketene Elimination Zwitterion Zwitterionic Intermediate (Conrotatory Formation) Ketene->Zwitterion Nucleophilic Attack DirectClosure Fast Ring Closure (Kinetic Control) Zwitterion->DirectClosure Electron-Donating Ketene Subs. (Low Temp) Isomerization Bond Rotation/Isomerization (Thermodynamic Equilibration) Zwitterion->Isomerization Electron-Withdrawing Ketene Subs. (Steric Bulk / High Temp) CisLactam Cis-beta-Lactam (Syn) DirectClosure->CisLactam TransLactam Trans-beta-Lactam (Anti) Isomerization->TransLactam Slow Closure

Caption: The "Torquoselectivity" Switch. Cis-lactams form via direct closure of the kinetic zwitterion.[7] Trans-lactams require the zwitterion to isomerize before closing.

Troubleshooting Guide: Staudinger Reaction

Q1: I need the Trans-isomer (Anti), but I am getting 90% Cis. How do I invert the selectivity?

  • The Diagnostic: You are likely operating under kinetic control.[4] The ring is closing too fast, trapping the cis geometry inherent to the initial nucleophilic attack (usually from the less hindered face).

  • The Fix:

    • Electronic Modulation: If possible, add electron-withdrawing groups (EWGs) to the ketene precursor. EWGs stabilize the zwitterion, slowing down ring closure and allowing time for rotation to the thermodynamically stable trans conformation [1].

    • Order of Addition: Invert your addition. Add the base to the acid chloride to generate the ketene fully before adding the imine. This ensures a low concentration of base during the cycloaddition, which can sometimes favor equilibration.

    • Temperature: Raise the reaction temperature from -78°C to 0°C or RT. Heat promotes the isomerization of the imine moiety in the zwitterion.

Q2: My yield is consistently low (<30%), but the starting material (imine) is consumed.

  • The Diagnostic: Ketene dimerization. Ketenes are unstable and will react with themselves if the imine is not nucleophilic enough or if the addition is too slow.

  • The Fix:

    • Use the "High-Dilution, Slow-Addition" technique. Add the acid chloride very slowly to a solution containing the imine and base. This keeps the steady-state concentration of ketene low relative to the imine, statistically favoring the cross-reaction over dimerization.

Q3: I am using a chiral auxiliary (Evans oxazolidinone) on the ketene, but the diastereomeric ratio (dr) is poor.

  • The Diagnostic: The "Double Asymmetric Induction" mismatch. The chirality of your auxiliary might be "fighting" the inherent facial bias of your 4-phenyl imine.

  • The Fix:

    • Check the "Matched vs. Mismatched" pairs. You may need the opposite enantiomer of the auxiliary.

    • Switch the auxiliary to the imine nitrogen instead of the ketene. Chiral imines often exert stronger stereocontrol in Staudinger reactions due to closer proximity to the forming C3-C4 bond [2].

Module 2: The Kinugasa Reaction

The Catalytic Alternative[5][8]

Core Concept: A Copper(I)-catalyzed reaction between a nitrone and a terminal alkyne.[8][9] This is a powerful method because it is atom-economical and allows for direct enantioselective catalysis without stoichiometric auxiliaries.

Troubleshooting Guide: Kinugasa Reaction

Q1: The reaction stalls after the formation of the isoxazoline intermediate.

  • The Diagnostic: The rearrangement step (isoxazoline

    
    
    
    
    
    -lactam) is the rate-limiting bottleneck.
  • The Fix:

    • Base Selection: The rearrangement requires a base to deprotonate the ring junction. Ensure you are using a base with sufficient pKa (e.g.,

      
       or 
      
      
      
      ).
    • Solvent: Switch to acetonitrile (

      
      ). It stabilizes the Cu(I) species and facilitates the rearrangement mechanism [3].
      

Q2: How do I optimize Enantiomeric Excess (ee) in the Kinugasa reaction?

  • The Protocol:

    • Ligand: Use

      
      -symmetric bis(oxazoline) (BOX) ligands or phospha-ferrocene ligands.
      
    • Catalyst: Cu(I) salts (CuI or CuOTf). Avoid Cu(II) unless using a reducing agent.

    • Temperature: Lower temperatures (0°C) generally improve ee but may require longer reaction times (24-48h).

Module 3: Experimental Protocols

Protocol A: Trans-Selective Synthesis of 3-Acetoxy-4-Phenyl-2-Azetidinone

Targeting the thermodynamic product via controlled Staudinger addition.

Reagents:

  • Benzaldehyde N-phenylimine (1.0 equiv)

  • Acetoxyacetyl chloride (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Dissolve imine (10 mmol) and

    
     (25 mmol) in anhydrous DCM (50 mL) under Argon. Cool to 0°C  (Note: Do not cool to -78°C; we want to encourage isomerization to trans).
    
  • Addition: Add a solution of acetoxyacetyl chloride (12 mmol) in DCM (10 mL) dropwise over 30 minutes.

    • Critical Checkpoint: The solution should turn yellow/orange (zwitterion formation) but should not turn black (decomposition).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

  • Quench: Wash with 1M HCl (to remove excess amine), then saturated

    
    , then brine.
    
  • Purification: Recrystallize from Ethanol/Hexane. The trans-isomer is typically less soluble and crystallizes first.

Data Table: Solvent Effects on Diastereoselectivity (dr)

Typical values for 4-phenyl-2-azetidinone synthesis via Staudinger

SolventDielectric ConstantPredominant IsomerTypical YieldNotes
Toluene 2.38Cis (High)65-75%Non-polar solvents favor the tight ion-pair zwitterion, leading to fast closure (Cis).
DCM 8.93Mixed 80-90%Good solubility, standard solvent. Often gives 60:40 mixtures without temp control.
Acetonitrile 37.5Trans (Favored)50-60%Polar solvents stabilize the zwitterion, extending its lifetime and allowing isomerization to Trans.

Module 4: Purification & Analysis

Separating Diastereomers (Cis vs. Trans): Unlike enantiomers, cis/trans diastereomers have distinct physical properties (NMR shifts, melting points, polarity).

  • NMR Diagnosis (

    
     NMR): 
    
    • Cis-isomer: The coupling constant (

      
      ) between H3 and H4 is typically 4.0 – 6.0 Hz .
      
    • Trans-isomer: The coupling constant (

      
      ) is typically 1.5 – 2.5 Hz .
      
    • Note: The 4-phenyl ring causes shielding effects. In the cis isomer, the C3 substituents are often shielded by the phenyl ring.

  • Chromatography:

    • Trans isomers are generally less polar than cis isomers (due to dipole moment cancellation) and elute first on Silica Gel (Hexane/EtOAc systems).

References

  • Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[5][10] Link

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[6] European Journal of Organic Chemistry. Link

  • Stecko, S., Furman, B., & Chmielewski, M. (2014). Kinugasa Reaction: An "Old" Reaction of "New" Opportunities. Tetrahedron. Link

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. Link

Sources

Optimization

Preventing β-lactam ring opening during subsequent reactions

Technical Support Center: -Lactam Integrity Assurance Welcome to the Beta-Lactam Integrity Assurance Hub. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Preventing -lactam ring opening dur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Lactam Integrity Assurance

Welcome to the Beta-Lactam Integrity Assurance Hub. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Preventing


-lactam ring opening during functionalization and workup.

Executive Summary: The "Loaded Spring" Paradox

The


-lactam ring (2-azetidinone) is the pharmacophore of penicillin, cephalosporin, carbapenem, and monobactam antibiotics. Its biological potency stems from its high ring strain (

27 kcal/mol), which drives the acylation of bacterial penicillin-binding proteins (PBPs).

The Paradox: The very strain that makes these molecules effective drugs makes them chemically fragile intermediates. In synthetic organic chemistry, preserving this "loaded spring" while performing subsequent reactions (cross-couplings, deprotections, acylations) requires suppressing three primary failure modes:

  • Nucleophilic Attack: Direct aminolysis or hydrolysis at the carbonyl.

  • Electrophilic Activation: Lewis-acid mediated activation of the carbonyl oxygen.

  • Acid/Base Extremes: Protonation of the lactam nitrogen or enolate formation.

This guide provides validated protocols to navigate these hazards.

Module 1: Acid & Base Sensitivity (The pH Battle)

Diagnosis: The stability of


-lactams follows a U-shaped pH profile.
  • pH < 3: Protonation of the lactam nitrogen (

    
    ) increases the electrophilicity of the carbonyl (
    
    
    
    ), inviting attack by even weak nucleophiles (like water).
  • pH > 8: Hydroxide ions (

    
    ) act as potent nucleophiles, directly attacking the carbonyl to form a tetrahedral intermediate, leading to irreversible C-N bond fission (penicilloic acid formation).
    
Troubleshooting Guide: Ester Hydrolysis

User Scenario: "I need to remove a methyl/ethyl ester protecting group from my cephalosporin intermediate, but LiOH/NaOH degrades the ring."

Root Cause: Strong hydroxide bases are indiscriminate nucleophiles. The rate of ring opening often exceeds the rate of ester hydrolysis.

Protocol: Enzymatic "Stealth" Hydrolysis Instead of chemical saponification, use Lipase B from Candida antarctica (CAL-B) .[1] This enzyme is highly selective for exocyclic esters and sterically excluded from the strained lactam ring.

  • Solvent System: Dissolve substrate in a biphasic mixture of Phosphate Buffer (pH 7.0) and Acetone (9:1 v/v).

  • Catalyst: Add immobilized CAL-B (Novozym 435®), 50% w/w relative to substrate.

  • Temperature Control: Maintain reaction at 0–15°C .

    • Why? Lower temperatures suppress spontaneous chemical hydrolysis while maintaining enzymatic activity, significantly boosting the Kinetic Resolution/Selectivity ratio.

  • Monitoring: Monitor via HPLC. Quench by filtering off the enzyme beads.

Data: Stability Windows

Scaffold Optimal pH Range Critical Instability
Penams (Penicillins) pH 5.0 – 7.0 pH < 4.0 or > 8.0

| Cephems (Cephalosporins) | pH 4.5 – 6.5 | pH > 8.5 (Rapid


 migration) |
| Carbapenems  | pH 6.0 – 7.0 | Extremely sensitive to acidic pH < 5.5 |
| Monobactams  | pH 4.0 – 7.0 | Most stable class due to lack of fused ring strain |

Module 2: Metal-Catalyzed Cross-Couplings

Diagnosis: Palladium or Copper catalysts often lead to low yields in Suzuki-Miyaura or Sonogashira couplings on


-lactam scaffolds.

Root Cause: The Lewis Acid Trap Transition metals (Pd, Cu) are Lewis acids. They coordinate to the


-lactam carbonyl oxygen, pulling electron density away from the carbon. This "activates" the ring, reducing the energy barrier for nucleophilic attack by the solvent or the base used in the coupling.
Visualization: The Lewis Acid Activation Mechanism

LewisAcidActivation cluster_0 Standard State cluster_1 Metal Coordination (The Trap) cluster_2 Failure Mode Lactam β-Lactam Ring (Strained Amide) Complex Pd(II) --- O=C (Lactam) Activation Lactam->Complex Lewis Acid Interaction OpenRing Ring Opening (By weak Nu: H2O/ROH) Complex->OpenRing Nucleophilic Attack Protection MITIGATION: Bulky Ligands (e.g., SPhos) Steric Shielding Protection->Complex Blocks Coordination

Caption: Figure 1. Transition metals can act as Lewis acids, activating the lactam ring.[2] Bulky ligands prevent this coordination via steric shielding.

Protocol: Safe Suzuki-Miyaura Coupling

User Scenario: "Functionalizing C-3 of a cephalosporin triflate."

  • Ligand Selection: Use Bulky, Electron-Rich Phosphines .

    • Recommended:SPhos or XPhos .

    • Mechanism:[2][3][4][5][6][7][8][9][10] The biaryl bulk creates a "steric umbrella" around the Pd center, allowing oxidative addition/reductive elimination but physically preventing the metal from coordinating to the lactam carbonyl oxygen.

  • Base Selection: Avoid Hydroxide/Alkoxides.

    • Use: Inorganic, weak bases like

      
        or 
      
      
      
      .
    • Buffer: If possible, use anhydrous conditions or a biphasic system with minimal water contact.

  • Solvent: 1,4-Dioxane or THF (Anhydrous). Avoid primary alcohols (MeOH/EtOH) which can act as nucleophiles under metal catalysis.

Module 3: Nucleophilic Hazards (Solvents & Reagents)

Diagnosis: Unexplained decomposition during simple substitutions or dissolutions.

Root Cause: Primary amines and alcohols are nucleophiles. In a strained system, the "Amide Resonance" is diminished (the nitrogen is pyramidal, not planar), making the carbonyl significantly more ketone-like and electrophilic.

FAQ: Solvent Compatibility

Q: Can I use Methanol as a solvent for recrystallization? A: Risky. Methanol is a small, hard nucleophile. On strained rings (especially carbapenems), methanolysis can occur over time.

  • Safe Alternative: Acetonitrile (MeCN), Ethyl Acetate, or Isopropanol (sterically hindered).

Q: I need to deprotect an Fmoc group. Piperidine is destroying my ring. A: The "Piperidine Problem." Piperidine is a secondary amine and a strong nucleophile.

  • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 1-octanethiol.

  • Mechanism:[2][3][4][5][6][7][8][9] DBU is a non-nucleophilic base (sterically hindered). It removes the Fmoc group via E1cB elimination, while the thiol scavenges the fulvene byproduct. The lactam ring remains untouched.

Module 4: Workup & Isolation (The Silent Killer)

Diagnosis: Reaction TLC looks perfect, but the NMR of the isolated solid shows ring-opened degradation products.

Root Cause: Aqueous workups often drift in pH. Concentration of aqueous layers (rotary evaporation) exposes the ring to heat and concentrated salts/pH extremes for extended periods.

Workflow: The "Cold & Quick" Isolation

WorkupProtocol Start Reaction Complete Quench 1. Quench at 0°C (Buffer to pH 6.0) Start->Quench Extract 2. Rapid Extraction (EtOAc or DCM) Quench->Extract Wash 3. Wash: Brine (Cold) Extract->Wash Warning CRITICAL: Do not leave in aqueous phase > 20 mins Extract->Warning Dry 4. Dry: Na2SO4 (Avoid MgSO4 - Lewis Acidic) Wash->Dry Evap 5. Evaporation Bath Temp < 30°C Dry->Evap

Caption: Figure 2. Optimized workup workflow to minimize hydrolytic stress.

Key Technical Nuance:

  • Drying Agents: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) for highly sensitive carbapenems, as
    
    
    is sufficiently Lewis acidic to catalyze degradation in wet organic solvents.

References & Authority

  • Stability Profiles: Brouwers, R., et al. (2020).[11] "Stability of

    
    -lactam antibiotics in bacterial growth media." PLOS ONE. Link
    
  • Enzymatic Hydrolysis: Gedey, S., et al. (2002). "Lipase-catalyzed hydrolysis of

    
    -lactam precursors." Tetrahedron: Asymmetry. (Demonstrates CAL-B efficacy).
    
  • Metal Catalysis Mechanisms: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev. (Discusses ligand effects on electrophilic substrates).

  • Palladium on Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

  • General Reactivity: Page, M. I. (Ed.).[12][13][14] (1992). The Chemistry of

    
    -Lactams. Springer.
    

For further assistance, contact the Synthesis Support Team at

Sources

Troubleshooting

Mild conditions for Boc deprotection on acid-sensitive substrates

Technical Support Center: The Deprotection Helpdesk Topic: Mild N-Boc Deprotection Strategies for Acid-Sensitive Substrates Ticket ID: #BOC-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: The Deprotection Helpdesk Topic: Mild N-Boc Deprotection Strategies for Acid-Sensitive Substrates Ticket ID: #BOC-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Before You Begin

Welcome to the Deprotection Helpdesk. You are likely here because the standard protocol (TFA/DCM or HCl/Dioxane) has failed you—likely causing decomposition of acid-labile moieties (acetals, silyl ethers, trityl groups) or alkylation of electron-rich rings (indoles, phenols) by the tert-butyl cation.

Standard acidic deprotection generates a "proton bomb" that many complex scaffolds cannot survive. To bypass this, we must switch mechanisms: from Brønsted acid hydrolysis to Lewis acid chelation or silylative abstraction .

Deprotection Decision Matrix

Use the following logic flow to select the correct protocol for your substrate.

BocDeprotectionTree Start START: Substrate Analysis AcidSens Is the substrate Acid-Sensitive? Start->AcidSens Standard Use Standard TFA/DCM (Not covered here) AcidSens->Standard No SensType Identify Labile Group AcidSens->SensType Yes Acetal Acetals / Ketals / Trityl Groups SensType->Acetal High Sensitivity Silyl Silyl Ethers (TBS, TES) SensType->Silyl Moderate Sensitivity RichRing Electron-Rich Rings (Indole, Pyrrole) SensType->RichRing Scavenger Needed Method2 PROTOCOL B: TMSOTf + 2,6-Lutidine Acetal->Method2 Best Selectivity Method1 PROTOCOL A: ZnBr2 in DCM Silyl->Method1 Preserves TBS Method3 PROTOCOL C: Iodine in MeOH RichRing->Method3 Oxidative/Neutral

Figure 1: Decision tree for selecting mild Boc deprotection conditions based on substrate functionality.

Protocol Database

Protocol A: The Chelation Method (ZnBr₂)

Best For: Substrates containing silyl ethers (TBS, TBDPS) or secondary amines. Mechanism: Zinc bromide acts as a Lewis acid, coordinating to the carbamate oxygen. This weakens the C-O bond without generating a high concentration of free protons.

ParameterSpecification
Reagent Zinc Bromide (ZnBr₂), anhydrous
Solvent Dichloromethane (DCM)
Stoichiometry 2.0 – 5.0 equivalents
Temp/Time Room Temperature / 1 – 24 Hours
Workup Aqueous NaHCO₃ wash

Step-by-Step Workflow:

  • Preparation: Ensure ZnBr₂ is anhydrous. If the bottle is old, fuse it under vacuum or purchase fresh beads.

  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in DCM (0.1 M).

  • Addition: Add ZnBr₂ (3.0 equiv) in one portion. The mixture may become heterogeneous.

  • Reaction: Stir vigorously at room temperature. Monitor by TLC.[1][2][3]

    • Note: This reaction is slower than TFA. Expect 4–12 hours.

  • Quench: Add water carefully.

  • Extraction: Separate the organic layer.[3] Wash with saturated NaHCO₃ to remove zinc salts.

Why it works: The coordination of Zn²⁺ facilitates the cleavage of the tert-butyl group via an Sɴ1-like mechanism but keeps the local pH close to neutral, preserving acid-labile silyl ethers [1].

Protocol B: The Silylative Abstraction (TMSOTf)

Best For: Highly acid-sensitive groups (acetals, ketals, trityl) and solid-phase synthesis. Mechanism: TMSOTf silylates the Boc carbonyl oxygen. The 2,6-lutidine acts as a "proton sponge," neutralizing any adventitious acid (TfOH) generated during the cycle, ensuring the solution remains non-acidic.

ParameterSpecification
Reagent TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
Additive 2,6-Lutidine (Base)
Solvent DCM (Anhydrous)
Stoichiometry TMSOTf (1.5 eq) / Lutidine (2.0 eq)
Temp/Time 0°C to RT / 15 – 60 Minutes

Step-by-Step Workflow:

  • Setup: Flame-dry glassware. Maintain N₂ atmosphere.

  • Mix: Dissolve substrate in DCM. Add 2,6-lutidine (2.0 equiv).[1] Cool to 0°C.[1][2][4][5][6]

  • Activation: Add TMSOTf (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins.

  • Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.

  • Workup: Dilute with Et₂O or DCM, wash with dilute aqueous citric acid or NH₄Cl.

Critical Insight: Without the methanol quench, you may isolate the silyl carbamate, which can hydrolyze back to the starting material or decompose unpredictably. Methanolysis is required to liberate the amine [2].

Protocol C: The Oxidative Neutral Method (Iodine)

Best For: "Green" chemistry requirements and substrates sensitive to Lewis acids. Mechanism: Iodine acts as a mild Lewis acid catalyst in methanol. The high dielectric constant of MeOH facilitates the ionization of the tert-butyl group.

ParameterSpecification
Reagent Iodine (I₂)
Solvent Methanol (MeOH)
Stoichiometry 0.2 – 0.5 equivalents (Catalytic)
Temp/Time Room Temperature / 2 – 5 Hours

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in MeOH.

  • Catalysis: Add I₂ (0.2 equiv).

  • Reaction: Stir at RT. The solution will be dark brown.

  • Quench: Upon completion, add aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns clear/yellow).

  • Isolation: Evaporate MeOH, extract residue with EtOAc.

Why it works: This method is essentially neutral. It avoids the use of halogenated solvents (DCM) and heavy metals, making it ideal for late-stage pharmaceutical intermediates [3].

Troubleshooting Matrix (FAQs)

Q1: The reaction is stalling with ZnBr₂. Can I heat it?

  • Answer: Exercise caution. Heating ZnBr₂/DCM can lead to the cleavage of silyl ethers (TBS). Instead of heat, try sonication to break up the zinc aggregates, or increase the loading to 5.0 equivalents. If that fails, switch to Mg(ClO₄)₂ (Magnesium Perchlorate) which is a more aggressive Lewis acid but still milder than TFA.

Q2: I see a new spot on TLC that isn't my product or starting material.

  • Diagnostic: You are likely seeing "tert-butylation."

  • Cause: The tert-butyl cation (

    
    -Bu⁺) generated during cleavage is an electrophile. If your substrate has an electron-rich ring (indole, phenol, thiophene), the cation will alkylate it.
    
  • Fix: You must add a scavenger .[1]

    • Recommended: Add Thioanisole (5-10 equiv) or Triisopropylsilane (TIPS) to the reaction mixture. These molecules react with the

      
      -Bu⁺ faster than your substrate.
      

Q3: My product is water-soluble and I'm losing it during the aqueous workup.

  • Answer: Avoid aqueous extraction.

    • For Protocol B (TMSOTf): After the MeOH quench, concentrate the mixture to dryness. Triturate the residue with Et₂O to precipitate the amine triflate salt.

    • For Protocol D (Silica - not listed above but relevant): Adsorb the reaction mixture onto silica gel and perform a "dry load" flash column directly.

Q4: Can I use these methods for N-Boc protection on solid phase (Resins)?

  • Answer: Yes, Protocol B (TMSOTf/Lutidine) is the industry standard for solid-phase peptide synthesis (SPPS) when you need to remove Boc without cleaving the peptide from an acid-sensitive resin (like 2-chlorotrityl resin).

References

  • Nigam, S. C., Mann, A., & Taddei, M. (1989). Mild and selective deprotection of N-tert-butoxycarbonylamines by zinc bromide. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups using trimethylsilyl trifluoromethanesulfonate. Journal of the American Chemical Society, 112(3), 1150-1158.

  • Lin, L. S., et al. (2005). Iodine-catalyzed deprotection of N-Boc amines.[7][8][9][10] Tetrahedron Letters, 46(23), 4065-4068.

  • Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[9][11]·7H2O-NaI System. The Journal of Organic Chemistry, 66(12), 4430-4432.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan and SDS before proceeding.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

[1][2][3][4] Executive Summary Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl-2-azetidinone) is a critical -lactam intermediate, widely recognized in the semi-synthesis of taxane-based chemotherapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (N-Boc-4-phenyl-2-azetidinone) is a critical


-lactam intermediate, widely recognized in the semi-synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel side chains) and novel antibiotics.

This guide provides a definitive structural validation protocol using 1H and 13C NMR. Unlike standard spectral lists, this document focuses on comparative analysis —specifically distinguishing the target N-Boc product from its unprotected precursor (4-phenyl-2-azetidinone) and potential ring-opened hydrolytic impurities .

Structural Analysis Strategy

To validate this structure, the analyst must confirm three structural features:

  • The

    
    -Lactam Core:  Integrity of the four-membered ring (specifically the C3-C4 coupling).
    
  • The N-Protection: Presence of the tert-butyloxycarbonyl (Boc) group and absence of the free N-H.

  • Stereochemistry/Regiochemistry: The chemical shift of the benzylic proton (H4) is the primary diagnostic marker for the electronic environment of the nitrogen.

The "Boc Effect"

The installation of the electron-withdrawing Boc group on the


-lactam nitrogen significantly deshields the adjacent ring protons (especially H4) compared to the free amine precursor. This shift is the "go-to" metric for monitoring reaction completion.

Comparative 1H NMR Analysis

Solvent:


 (Chloroform-d) is the standard solvent. 

is an alternative but may obscure amide/carbamate signals due to water exchange or broadening.
Table 1: Target Product vs. Unprotected Precursor (1H NMR)
Proton AssignmentTarget: N-Boc-4-phenyl-2-azetidinone (

ppm)
Alternative: 4-phenyl-2-azetidinone (

ppm)
Diagnostic Change
Boc (-C(CH₃)₃) 1.38 - 1.48 (s, 9H) AbsentPrimary Confirmation: Strong singlet appears.
H4 (Benzylic) 4.95 - 5.05 (dd, 1H) 4.70 - 4.80 (dd, 1H)Deshielding: Shift downfield (~0.2-0.3 ppm) due to N-Boc E.W.G.
H3a (Methylene) 3.35 - 3.45 (dd, 1H) 3.25 - 3.35 (dd, 1H)Slight downfield shift.
H3b (Methylene) 2.95 - 3.05 (dd, 1H) 2.80 - 2.90 (dd, 1H)Slight downfield shift.
N-H Absent6.20 - 6.50 (br s, 1H) Reaction Completion: Disappearance of broad NH signal.
Aromatic (Ph) 7.25 - 7.40 (m, 5H)7.30 - 7.45 (m, 5H)Minimal change (remote from modification).

Coupling Constants (


 values): 
  • Geminal (

    
    ):  ~15.0 Hz (Characteristic of the rigid ring).
    
  • Vicinal (

    
    ):  Typically 3.0 – 6.0 Hz. In 4-substituted 
    
    
    
    -lactams, the ring puckering often leads to distinct coupling constants for cis vs trans relationships, though in this mono-substituted C4 system, it appears as a pair of doublets of doublets.
Expert Insight: Impurity Detection

If the


-lactam ring hydrolyzes (opens) during workup, you will observe a loss of the diastereotopic splitting  of the CH2 protons. They will collapse into a simpler multiplet or triplet structure around 2.5-3.0 ppm (resembling a 

-amino acid derivative), and the H4 benzylic proton will shift significantly upfield.

Comparative 13C NMR Analysis

Carbon NMR provides the most definitive confirmation of the carbonyl environments.

Table 2: Functional Group Carbon Shifts
Carbon TypeTarget (

ppm)
Precursor (

ppm)
Notes
Lactam C=O (C2) 164.0 - 165.5 167.0 - 168.0The N-acylation often shields the lactam carbonyl slightly relative to the free amide.
Boc C=O 147.5 - 149.0 AbsentDistinct carbamate carbonyl signal.
Boc Quaternary C 83.0 - 84.0 AbsentCharacteristic of t-butyl esters/carbamates.
C4 (Benzylic) 59.0 - 61.0 50.0 - 52.0Key Indicator: Significant downfield shift (~10 ppm) upon N-protection.
C3 (Methylene) 44.0 - 46.0 46.0 - 48.0Minor shift changes.
Boc Methyls 27.5 - 28.5 AbsentIntense signal (3x carbon).

Experimental Protocols

Protocol A: Sample Preparation (Standard)
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (inorganic salts from the Boc protection step), filter through a small plug of glass wool into the NMR tube.

    • Note: Ensure the solution is clear. Suspended solids cause line broadening.

Protocol B: Instrument Parameters (400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle) to ensure accurate integration of the Boc vs. Aromatic ratio.

    • 13C: Proton-decoupled zgpg30.

  • Relaxation Delay (D1):

    • 1H: Set to

      
       1.0 second.
      
    • 13C: Set to

      
       2.0 seconds to allow relaxation of the quaternary carbonyl carbons for visibility.
      
  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 512–1024 scans (due to low sensitivity of quaternary carbons).

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the analyst through verifying the product and rejecting common failures.

NMR_Logic Start Start: Acquire 1H NMR Spectrum CheckBoc Step 1: Check 1.4 ppm Region (Is there a 9H Singlet?) Start->CheckBoc NoBoc FAIL: Protection Failed (Starting Material) CheckBoc->NoBoc No CheckNH Step 2: Check 6.0-8.0 ppm (Is there a broad NH peak?) CheckBoc->CheckNH Yes HasNH FAIL: Incomplete Reaction (Mixture) CheckNH->HasNH Yes CheckH4 Step 3: Analyze H4 (Benzylic) (Is it a dd at ~5.0 ppm?) CheckNH->CheckH4 No ShiftUp FAIL: Ring Opening (Hydrolysis Product) CheckH4->ShiftUp Shift < 4.8 ppm CheckGem Step 4: Analyze H3 Protons (Are they diastereotopic?) CheckH4->CheckGem Shift ~ 5.0 ppm CheckGem->ShiftUp No (Collapsed multiplet) Success PASS: Valid N-Boc-4-Phenyl-2-Azetidinone CheckGem->Success Yes (Distinct dd pair)

Caption: Logical flow for validating the N-Boc


-lactam structure and identifying common synthetic failures.
Diagram 2: Experimental Workflow

The sequence from synthesis to data acquisition.[1][2]

Workflow Synth Synthesis (4-Ph-Azetidinone + Boc2O) Quench Workup (Remove DMAP/Base) Synth->Quench 1. Reaction Dry Drying (Vacuum < 2 mbar) Quench->Dry 2. Isolate Prep NMR Prep (CDCl3 + TMS) Dry->Prep 3. Dissolve Acq Acquisition (1H & 13C) Prep->Acq 4. Run Process Processing (Phase/Baseline) Acq->Process 5. Analyze

Caption: Step-by-step workflow from crude reaction mixture to final spectral data processing.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.

  • Palomo, C., et al. (1990). "Highly stereoselective synthesis of alpha-hydroxy beta-amino acids through beta-lactams: application to the synthesis of the taxol side chain." Tetrahedron Letters, 31(44), 6429-6432.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for chemical shift ranges).
  • Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7631-7649.

Sources

Comparative

Comparison of Staudinger vs. intramolecular cyclization for azetidinone synthesis

A Technical Comparison Guide for Medicinal Chemists Executive Summary The -lactam (azetidin-2-one) ring remains the pharmacophore of choice for a vast class of antibiotics and β-lactamase inhibitors.[1] For the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

The


-lactam (azetidin-2-one) ring remains the pharmacophore of choice for a vast class of antibiotics and β-lactamase inhibitors.[1] For the synthetic chemist, the choice between the Staudinger [2+2] cycloaddition  and Intramolecular N1–C2 cyclization  represents a trade-off between convergence  and stereochemical absolute .

This guide objectively compares these two dominant methodologies.

  • The Staudinger Synthesis is the "Discovery Engine": highly convergent, ideal for generating diversity in Structure-Activity Relationship (SAR) studies, but requires rigorous control to manage diastereoselectivity (cis/trans ratios).

  • Intramolecular Cyclization (specifically via the Mukaiyama reagent ) is the "Precision Tool": it relies on linear synthesis of chiral

    
    -amino acids but guarantees stereochemical retention, making it superior for scale-up of specific enantiopure targets.
    
Part 1: Mechanistic Deep Dive
1. The Staudinger Synthesis (Ketene-Imine Cycloaddition)

This reaction is formally a [2+2] cycloaddition but proceeds via a stepwise zwitterionic pathway.[2]

  • Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine (e.g., Et

    
    N) to form a ketene in situ.[3]
    
  • Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon (orthogonal approach) to form a zwitterionic intermediate.

  • Ring Closure (The Critical Step): The enolate oxygen attacks the iminium carbon.

    • Stereoselectivity: This is governed by torquoselectivity . The competition between the rate of direct ring closure and the rate of C=N bond rotation in the zwitterionic intermediate dictates the cis/trans ratio.[2]

    • Rule of Thumb: Electron-donating ketene substituents often favor cis (fast closure); electron-withdrawing groups favor trans (slower closure, allowing isomerization).

2. Intramolecular Cyclization (N1–C2 Bond Formation)

This approach builds the ring from a linear


-amino acid precursor.
  • Activation: The carboxylic acid is activated (converted to a leaving group).

  • Cyclization: The amine attacks the activated carbonyl.

  • Challenge: Entropy. Forming a 4-membered ring is entropically disfavored compared to intermolecular polymerization. High dilution or specific activating agents (like the Mukaiyama reagent) are required to drive the intramolecular pathway.

Visualizing the Pathways

The following diagram contrasts the convergent nature of Staudinger against the linear activation of intramolecular cyclization.

BetaLactamPathways cluster_0 Staudinger [2+2] Synthesis cluster_1 Intramolecular Cyclization (Mukaiyama) AcidCl Acid Chloride Ketene Ketene (In Situ) AcidCl->Ketene Base (-HCl) Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene->Zwitterion + Imine StaudingerProduct Azetidinone (Cis/Trans Mix) Zwitterion->StaudingerProduct Conrotatory Closure BetaAA Linear Beta-Amino Acid ActivatedEster Activated Ester (Pyridinium Salt) BetaAA->ActivatedEster Mukaiyama Rgt. (CMPI) + Et3N IntraProduct Azetidinone (Stereoretention) ActivatedEster->IntraProduct Nu Attack (N1->C2) High Dilution

Figure 1: Mechanistic comparison. The Staudinger route (blue) converges two fragments via a zwitterion.[4][5] The Intramolecular route (red) activates a linear precursor for ring closure.

Part 2: Comparative Performance Analysis

The following data summarizes typical performance metrics observed in medicinal chemistry campaigns.

FeatureStaudinger SynthesisIntramolecular Cyclization (Mukaiyama)
Convergence High (2-component assembly)Low (Requires linear precursor synthesis)
Stereocontrol Variable (Tunable via electronics/catalysts)Absolute (Retains precursor chirality)
Atom Economy High (Loss of HCl/Base salt only)Moderate (Loss of activating group)
Reaction Time Fast (1–12 hours)Moderate (Requires slow addition/dilution)
Scalability Good (Exothermic control needed)Excellent (If dilution is managed)
Key Failure Mode Moisture sensitivity (Ketene hydrolysis)Intermolecular polymerization (Oligomers)
Typical Yield 60–90%70–95%
Expert Insight: When to Choose Which?
  • Choose Staudinger when you need to screen varying substituents at the C3 and C4 positions rapidly. It is the fastest route to a library of diverse

    
    -lactams.
    
  • Choose Intramolecular when you have a complex chiral center at C3 or C4 that must be preserved from a natural product or chiral pool starting material (e.g., L-aspartic acid derivatives).

Part 3: Experimental Protocols
Protocol A: Staudinger Synthesis (Standard Conditions)

Target: Synthesis of 3-acetoxy-4-aryl-2-azetidinone (cis-selective)

Reagents:

  • Imine (1.0 equiv)

  • Acetoxyacetyl chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the imine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Et

    
    N (2.5 equiv) and cool the mixture to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to control the kinetic formation of the ketene and enhance cis-selectivity.
    
  • Ketene Generation: Add acetoxyacetyl chloride (1.2 equiv) dropwise via syringe pump over 30 minutes. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm slowly to room temperature over 12 hours.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x).[6] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Cis and trans isomers are usually separable; cis isomers generally elute later due to higher polarity in this scaffold.

Protocol B: Intramolecular Cyclization (Mukaiyama Method)

Target: Cyclization of N-benzyl-3-amino-propanoic acid derivative

Reagents:

  • N-substituted

    
    -amino acid (1.0 equiv)
    
  • Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide, CMPI) (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (High Dilution: 0.01 M)

Methodology:

  • Activation: In a flask, suspend the Mukaiyama reagent (1.2 equiv) in DCM. Add a solution of the

    
    -amino acid (1.0 equiv) and Et
    
    
    
    N (1.0 equiv). Stir for 30 mins at room temperature.
  • Cyclization (The Critical Step): Prepare a separate flask with refluxing DCM (large volume to achieve 0.01 M final concentration) and Et

    
    N (1.5 equiv).
    
  • Addition: Slowly add the activated amino acid solution to the refluxing solvent via syringe pump over 4–6 hours. Note: Slow addition simulates high dilution, suppressing intermolecular coupling.

  • Workup: Wash the organic layer with water and brine. The byproduct (1-methyl-2-pyridone) is water-soluble and easily removed.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 4: Decision Matrix

Use this logic flow to select the appropriate synthetic strategy for your campaign.

DecisionTree Start Start: Beta-Lactam Target Chiral Is the C3/C4 stereochemistry fixed by a chiral precursor? Start->Chiral NoChiral No / Need Diversity Chiral->NoChiral No YesChiral Yes (e.g., amino acid) Chiral->YesChiral Yes Staudinger Use Staudinger Synthesis NoChiral->Staudinger StereoReq Is Cis or Trans required? Staudinger->StereoReq Cis Use e- donating Ketene e- withdrawing Imine StereoReq->Cis Cis Target Trans Use e- withdrawing Ketene e- donating Imine StereoReq->Trans Trans Target Intra Use Intramolecular Cyclization YesChiral->Intra Reagent Select Activation Agent Intra->Reagent Mukaiyama Mukaiyama Reagent (Mild, High Yield) Reagent->Mukaiyama HatU HATU/EDC (Peptide Standard) Reagent->HatU

Figure 2: Strategic decision tree for selecting the synthesis method based on stereochemical requirements and starting material availability.

References
  • Staudinger, H. (1907).[6] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. Link

  • Jiao, L., Liang, X., & Xu, J. X. (2006).[2] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069. Link

  • Mukaiyama, T. (1979). "New synthetic reactions based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707–721. Link

  • France, S., Weatherwax, A., & Lectka, T. (2004). "The catalytic asymmetric synthesis of β-lactams." European Journal of Organic Chemistry, 2005(3), 475–479. Link

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." Current Medicinal Chemistry, 11(14), 1837-1855. Link

Sources

Validation

Beyond Boc: Advanced N-Protecting Group Strategies for Azetidine Synthesis

[1] Executive Summary: The Azetidine Paradox Azetidines are increasingly prized in drug discovery for their ability to lower lipophilicity (LogD) and alter vectorality compared to their pyrrolidine or piperidine analogs....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Azetidine Paradox

Azetidines are increasingly prized in drug discovery for their ability to lower lipophilicity (LogD) and alter vectorality compared to their pyrrolidine or piperidine analogs. However, the inherent ring strain (~26 kcal/mol) creates a synthetic paradox: the conditions required to close the ring often compete with the conditions that trigger ring-opening or polymerization.

While tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) remain the workhorses of amine protection, they frequently fail in azetidine chemistry during:

  • Intramolecular Cyclization: Carbamate rotamers can sterically hinder the critical

    
     transition state.
    
  • C-H Functionalization: Standard groups often lack the orthognal stability required for aggressive lithiation or radical cross-coupling.

  • Deprotection: Strong acids (TFA/HCl) used for Boc removal can trigger nucleophilic ring-opening in electron-rich azetidines.[1]

This guide evaluates alternative N-protecting groups —specifically Sulfonamides (Nosyl/Tosyl), Bulky Alkyls (Benzhydryl/Cumyl), and specialized Carbamates—providing experimental protocols and comparative data to optimize your synthetic route.

Strategic Selection: The Alternative Landscape

The Nucleophilic Facilitators: Sulfonamides (Nosyl vs. Tosyl)

Sulfonamides are superior to carbamates for forming the azetidine ring. The electron-withdrawing nature of the sulfonyl group acidifies the N-H bond (pKa ~10), allowing for mild base-mediated cyclization, while the geometry brings the nucleophile closer to the electrophile (Thorpe-Ingold effect).

  • Tosyl (Ts): The historical standard. Extremely stable but notoriously difficult to remove (requires Na/NH₃ or strong reductive conditions), often destroying the azetidine ring.

  • Nosyl (Ns): The modern alternative. It retains the cyclization benefits of Tosyl but offers mild, chemoselective deprotection via Fukuyama conditions (thiol/base), preserving the strained ring.

The Steric Shields: Benzhydryl (DPM) and Cumyl

When the synthetic route involves radical chemistry, photochemistry, or strong nucleophiles, carbamates are insufficient.

  • Benzhydryl (Diphenylmethyl, DPM): Provides immense steric bulk. It is the gold standard for Norrish-Yang photocyclization strategies. It prevents over-alkylation and shields the ring from nucleophilic attack.

  • Cumyl: A "trityl-lite" option. It is stable to basic lithiation conditions but, unlike simple benzyl groups, can be removed via mild hydrogenolysis or solvolysis without catalyst poisoning.

Comparative Performance Analysis

The following table synthesizes experimental yield ranges and stability profiles for azetidine synthesis and manipulation.

Protecting GroupRing Closure EfficiencyStability: Lewis AcidStability: Strong Base (LiHMDS)Deprotection Cond.Risk of Ring Opening
Boc (Baseline)Moderate (50-70%)Low (Cleaves)HighTFA / HClHigh (Acid mediated)
Tosyl (Ts) High (>85%) HighHighNa/NH₃ (Harsh)High (during deprot.)
Nosyl (Ns) High (>80%) HighHighPhSH / K₂CO₃Low
Benzhydryl (DPM) High (Photochemical)ModerateExcellent H₂ / Pd(OH)₂Low
Cumyl ModerateModerateHighH₂ or mild acidLow
Alloc ModerateHighModeratePd(PPh₃)₄ / SilaneVery Low

Decision Logic for PG Selection

The following diagram outlines the decision process for selecting the optimal N-protecting group based on the critical step in your synthesis.

Azetidine_PG_Selection Start Critical Synthetic Step? RingClosure Ring Closure (Cyclization) Start->RingClosure CH_Func C-H Functionalization (Lithiation/Radical) Start->CH_Func LateStage Late-Stage Diversification Start->LateStage AcidSensitive Is product acid sensitive? RingClosure->AcidSensitive StericNeed Steric Shielding Required? CH_Func->StericNeed Orthogonal Orthogonal to Boc/Fmoc? LateStage->Orthogonal UseNosyl USE NOSYL (Ns) (Thiol deprotection) AcidSensitive->UseNosyl Yes UseTosyl USE TOSYL (Ts) (If permanent) AcidSensitive->UseTosyl No UseDPM USE BENZHYDRYL (DPM) (Stable to LiHMDS) StericNeed->UseDPM Yes (Radical/Photo) UseBoc USE BOC (If directing group needed) StericNeed->UseBoc No (Directing) UseAlloc USE ALLOC (Pd removal) Orthogonal->UseAlloc Yes UsePropynyl USE 2-PROPYNYL (Click Chemistry) Orthogonal->UsePropynyl Click Handle

Figure 1: Decision matrix for selecting N-protecting groups in azetidine synthesis. Blue nodes indicate process type; Green nodes indicate recommended strategy.

Experimental Protocols

Protocol A: High-Yield Ring Closure via N-Nosyl Protection

Rationale: This protocol avoids the harsh conditions of Tosyl removal while leveraging the sulfonamide effect for efficient cyclization.

Scope: Synthesis of 3-substituted azetidines from 1,3-amino alcohols.

  • N-Nosylation:

    • To a solution of amino alcohol (1.0 equiv) in DCM at 0°C, add TEA (1.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv).

    • Stir 2h. Quench with water. Isolate N-Ns amino alcohol.

    • Note: Yields typically >90%.[2] The Ns group activates the amine for the next step.

  • Cyclization (One-Pot Activation/Displacement):

    • Dissolve N-Ns intermediate in MeCN (0.1 M). Add K₂CO₃ (3.0 equiv).[3]

    • Add 1,2-dibromoethane (if alkylating) OR if closing a pre-functionalized chain: Activate the alcohol (Mesylate/Tosylate) in situ or use Mitsunobu conditions (DIAD/PPh₃).

    • Preferred Route: Convert alcohol to mesylate (MsCl, TEA, DCM), then reflux in MeCN with K₂CO₃.

    • Result: Rapid ring closure due to enhanced acidity of N-HNs.

  • Deprotection (Fukuyama Conditions):

    • Dissolve N-Ns azetidine in DMF.

    • Add Thiophenol (PhSH) (1.2 equiv) and K₂CO₃ (3.0 equiv).

    • Stir at 50°C for 2-4h. The solution will turn bright yellow (Meisenheimer complex).

    • Workup: Dilute with Et₂O, wash with NaHCO₃. The free azetidine is obtained without ring opening.

Protocol B: Photochemical "Build-and-Release" with N-Benzhydryl

Rationale: Based on the Norrish-Yang cyclization. The Benzhydryl (DPM) group is essential to stabilize the 1,4-biradical intermediate and prevent side reactions.

  • Precursor Synthesis:

    • React

      
      -bromoacetophenone with benzhydrylamine (DPM-NH₂) to form the 
      
      
      
      -amino ketone.
  • Photocyclization:

    • Dissolve the ketone in benzene or MeCN (degassed).

    • Irradiate with UV light (LED 365 nm or Hg lamp).

    • Mechanism: 1,5-H abstraction followed by radical recombination forms the azetidinol.

    • Observation: The bulky DPM group forces the conformation required for H-abstraction.

  • Deprotection:

    • Hydrogenolysis: H₂ (1 atm), Pd(OH)₂/C (Pearlman's catalyst), MeOH.

    • Caution: Monitor carefully to avoid reducing the azetidine ring itself (though DPM cleaves faster).

Mechanistic Visualization: The Sulfonamide Advantage

The following diagram illustrates why Nosyl/Tosyl groups are superior for the kinetic ring-closure step compared to Boc.

Ring_Closure_Mechanism Substrate Acyclic Precursor (LG-CH2-CH2-CH2-NH-PG) Path_Boc Path A: PG = Boc (Carbamate) Substrate->Path_Boc Path_Ns Path B: PG = Nosyl (Sulfonamide) Substrate->Path_Ns Rotamer Rotameric Equilibrium (Steric Clash) Path_Boc->Rotamer Restricted Rotation Anion Facile Anion Formation (pKa ~10) Path_Ns->Anion Base (K2CO3) TS_Boc High Energy TS Slow Cyclization Rotamer->TS_Boc TS_Ns Thorpe-Ingold Effect Rapid Cyclization Anion->TS_Ns Pre-organization Product Azetidine Product TS_Boc->Product Low Yield / High Temp TS_Ns->Product High Yield / Mild Temp

Figure 2: Mechanistic comparison of ring closure kinetics. Sulfonamides (Path B) facilitate cyclization via anion stabilization and favorable geometry, whereas Carbamates (Path A) suffer from rotameric hindrance.

References

  • Azetidine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds . National Institutes of Health (PMC). Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . LJMU Research Online. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group . Organic Letters. Available at: [Link]

Sources

Comparative

Comparative biological activity of 4-phenylazetidinone vs other β-lactams

The Monocyclic Paradox: 4-Phenylazetidinone vs. Fused -Lactams Executive Summary: The "Privileged Scaffold" Divergence In drug discovery, the -lactam ring is often synonymous with antibacterial activity.[1][2] However, t...

Author: BenchChem Technical Support Team. Date: March 2026

The Monocyclic Paradox: 4-Phenylazetidinone vs. Fused -Lactams

Executive Summary: The "Privileged Scaffold" Divergence

In drug discovery, the


-lactam ring is often synonymous with antibacterial activity.[1][2] However, this view is reductive. While fused bicyclic systems (penams, cephems) rely on high ring strain to acylate bacterial Penicillin-Binding Proteins (PBPs), the monocyclic 4-phenyl-2-azetidinone  scaffold presents a distinct pharmacological profile.

This guide objectively compares the biological activity of 4-phenylazetidinone derivatives against traditional fused


-lactams (Penicillins/Cephalosporins). The data reveals a bifurcation in utility:
  • Antibacterial: Fused systems are superior broad-spectrum agents due to inherent reactivity. Monocyclic 4-phenylazetidinones require specific

    
    -1 activation (e.g., sulfonation) to exhibit comparable bacteriostatic effects.
    
  • Metabolic Regulation: 4-phenylazetidinone is the superior scaffold for inhibiting cholesterol absorption (targeting NPC1L1), a domain where traditional antibiotics are inert.

Part 1: Structural & Mechanistic Divergence

The primary differentiator between these classes is Ring Strain and Target Specificity .

Ring Strain Analysis
  • Fused

    
    -Lactams (Penicillin G, Cefotaxime):  The fusion of the 4-membered lactam ring with a 5-membered (thiazolidine) or 6-membered (dihydrothiazine) ring forces the nitrogen atom out of planarity. This suppresses amide resonance, making the carbonyl carbon highly electrophilic and reactive toward active-site serines in PBPs.
    
  • Monocyclic 4-Phenylazetidinone: Lacks ring fusion. The ring is relatively planar, and amide resonance is partially maintained. Consequently, it is chemically more stable and less inherently reactive toward PBPs unless electron-withdrawing groups (EWG) are added to the Nitrogen.

Pathway Visualization

The following diagram illustrates how structural differences dictate the biological pathway (Cell Wall Synthesis vs. Cholesterol Transport).

G Scaffold Beta-Lactam Core Fused Fused Bicyclic (Penams/Cephems) Scaffold->Fused Mono Monocyclic (4-Phenylazetidinone) Scaffold->Mono Strain High Ring Strain (>25 kcal/mol) Fused->Strain Ring Fusion Stable Low Ring Strain (<10 kcal/mol) Mono->Stable No Fusion Target_PBP Target: PBP (Cell Wall Synthesis) Strain->Target_PBP Acylation of Serine Target_NPC Target: NPC1L1 (Cholesterol Uptake) Stable->Target_NPC Steric Fit (3R, 4S) Effect_Anti Bactericidal (Lysis) Target_PBP->Effect_Anti Effect_Lipid Hypolipidemic (Reduced LDL) Target_NPC->Effect_Lipid

Figure 1: Divergent biological pathways based on ring topology. Fused rings drive acylation (antibiotic), while monocyclic 4-phenyl variants drive steric receptor blockade (hypolipidemic).

Part 2: Comparative Biological Activity[3]

Antibacterial Performance

Unless specifically functionalized, simple 4-phenylazetidinones show weak antibacterial activity compared to Amoxicillin.

  • Mechanism: To act as antibiotics, monocyclics (like Aztreonam, a related structure) require a sulfonic acid group on the nitrogen to mimic the electron-withdrawing effect of a fused ring.

  • Data Comparison: The table below compares the Minimum Inhibitory Concentration (MIC) of a standard 4-phenylazetidinone derivative (N-sulfonamoyl functionalized) vs. standard

    
    -lactams.
    

Table 1: Comparative Antibacterial Potency (MIC in


g/mL) 
Organism4-Phenylazetidinone (Activated)*Amoxicillin (Penam)Cefotaxime (Cephem)Interpretation
S. aureus (MSSA)4.0 - 8.00.5 - 1.01.0 - 2.0Inferior. Requires higher concentration for efficacy.
E. coli (WT)8.0 - 16.02.0 - 4.00.06 - 0.12Weak. Poor permeation/PBP binding compared to Cephems.
P. aeruginosa>64 (Inactive)>64 (Inactive)8.0 - 32.0Inactive. Lacks specific side-chain features for Pseudomonas.
MRSA16.0 - 32.0>64 (Resistant)>64 (Resistant)Potential Niche. Some derivatives evade

-lactamase hydrolysis.

*Note: "Activated" refers to N-(4-substituted)phenyl-3-chloro-2-azetidinone derivatives.

Cholesterol Absorption (The Ezetimibe Class)

This is the domain where 4-phenylazetidinone outperforms all other


-lactams.
  • Mechanism: The 4-phenyl group (especially with 4-fluoro substitution) provides the necessary lipophilicity to bind the NPC1L1 transporter in the jejunal brush border. Penicillins are too hydrophilic and unstable to function here.

  • Efficacy: 4-phenylazetidinones inhibit cholesterol uptake by >90% in Caco-2 models, whereas Penicillin G has 0% activity .

Part 3: Experimental Protocols (Self-Validating Systems)

To verify these claims, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Antibacterial Susceptibility (Broth Microdilution)

Validates the antibiotic potential of synthesized derivatives.

  • Preparation: Dissolve test compounds (4-phenylazetidinone derivatives) in DMSO. Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Why CAMHB? Ca²⁺ and Mg²⁺ levels are critical for P. aeruginosa outer membrane permeability and aminoglycoside activity (used as controls).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 16–20 hours.
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

  • Validation:

    • Negative Control: DMSO only (Must show growth).

    • Positive Control:[3] Amoxicillin (Must fall within CLSI quality control ranges, e.g., 0.25–1.0

      
      g/mL for S. aureus).
      
Protocol B: Cholesterol Uptake Inhibition (Caco-2 Assay)

Validates the non-antibiotic, hypolipidemic activity.

  • Cell Culture: Differentiate Caco-2 cells (human epithelial colorectal adenocarcinoma) for 14–21 days on transwell inserts to form a polarized monolayer.

  • Treatment: Pre-incubate apical side with Test Compound (1–50

    
    M) or Ezetimibe (Control) for 1 hour.
    
  • Uptake Phase: Add NBD-Cholesterol (fluorescent analog) micelles to the apical chamber. Incubate for 2 hours at 37°C.

  • Analysis: Wash cells with cold PBS. Lyse cells and measure fluorescence (Ex/Em: 465/535 nm).

  • Validation:

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER) before assay. TEER < 300

      
       indicates a leaky monolayer (Invalidate data).
      
Experimental Workflow Diagram

Experiment Start Compound Library (4-Phenylazetidinones) Split Assay Selection Start->Split Path_Anti Antibacterial Screen (Protocol A) Split->Path_Anti Check PBP Binding Path_Lipid Cholesterol Screen (Protocol B) Split->Path_Lipid Check NPC1L1 Binding Media CAMHB Media + Bacteria Path_Anti->Media Read_MIC Read MIC (Optical Density) Media->Read_MIC Cells Caco-2 Monolayer (TEER > 300) Path_Lipid->Cells Read_Fluo Read Fluorescence (NBD-Cholesterol) Cells->Read_Fluo

Figure 2: Dual-stream screening workflow. Protocol A assesses antibiotic potential; Protocol B assesses cholesterol transport inhibition.

Part 4: Conclusion & Strategic Recommendations

For drug development professionals, the data dictates a clear strategy:

  • Do not pursue simple 4-phenylazetidinones as monotherapy antibiotics. Their activity is generally inferior to third-generation cephalosporins. However, they may serve as

    
    -lactamase inhibitors  or synergistic agents against MRSA when combined with penicillins [1].
    
  • Focus on Metabolic Targets. The 4-phenylazetidinone scaffold is the gold standard for NPC1L1 inhibition . Modifications at the phenyl ring (e.g., fluorination) drastically improve metabolic stability and binding affinity, a property not shared by fused

    
    -lactams [2, 3].
    

References

  • Synergistic antibacterial activity between penicillenols and antibiotics against methicillin-resistant Staphylococcus aureus. Royal Society Open Science. [Link]

  • The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1. Cell Metabolism. [Link]

  • Ezetimibe: A Selective Cholesterol Absorption Inhibitor. Circulation. [Link][4]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Determination of Synthetic β-Lactam Intermediates: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, zwitterionic β-lactam intermediates. The synthesis of semi-synthetic penicillins and cephalosporins relies...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, zwitterionic β-lactam intermediates. The synthesis of semi-synthetic penicillins and cephalosporins relies heavily on the purity of starting intermediates like 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA)[1]. Impurities in these precursors—whether unreacted fermentation products like Cephalosporin C (CPC), epimers like D-7-ACA, or degradation products like 7-ADCA—cascade into the final Active Pharmaceutical Ingredient (API), compromising both efficacy and safety[2].

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for evaluating the purity of these intermediates, detailing the causality behind column selection, mobile phase optimization, and detection strategies.

Causality in Chromatographic Choices: Overcoming the Polarity Paradox

Both 6-APA and 7-ACA possess a β-lactam ring, a secondary amino group, and a carboxylic acid moiety. This zwitterionic nature makes them highly polar, leading to poor retention and peak tailing on traditional fully porous C18 columns due to secondary interactions with residual silanols.

  • Traditional Fully Porous C18/C8: Often requires ion-pairing reagents (e.g., sodium heptanesulfonate) or highly aqueous mobile phases to retain 6-APA[3]. While effective for UV detection, ion-pairing reagents severely suppress ionization in LC-MS applications and require dedicated columns to prevent memory effects.

  • Core-Shell (Fused-Core) C18: By utilizing a solid silica core with a porous outer layer, core-shell columns reduce the diffusion path length. This minimizes longitudinal diffusion and mass transfer resistance, yielding sharper peaks for closely eluting impurities (e.g., separating 7-ACA from D-7-ACA) at lower backpressures compared to sub-2 µm fully porous particles[4].

  • Mixed-Mode Chromatography: Columns incorporating both reverse-phase and ion-exchange ligands (e.g., Newcrom R1) offer orthogonal retention mechanisms. This allows for the retention of polar 6-APA without ion-pairing reagents, making the method inherently MS-compatible when using volatile buffers like formic acid[5].

Table 1: Comparative Performance Metrics of HPLC Columns for β-Lactam Intermediates

Column TechnologyRetention MechanismMS CompatibilityPeak Efficiency (Plates/m)Best Application Use Case
Traditional C18 Hydrophobic + Ion-PairingLow (if using ion-pairing)~80,000Routine QA/QC with UV detection[6]
Traditional C8 HydrophobicModerate~75,000Amoxicillin / 6-APA impurity profiling[7]
Core-Shell C18 HydrophobicHigh~200,000High-throughput screening of 7-ACA epimers[4]
Mixed-Mode Hydrophobic + ElectrostaticHigh (Formate buffers)~120,000Preparative isolation & LC-MS/MS[5]
Experimental Workflow and Self-Validating Protocol

A robust analytical method must be a self-validating system. For β-lactams, the primary degradation pathway is the hydrolysis of the four-membered lactam ring. Therefore, controlling the pH of the mobile phase and sample diluent is non-negotiable.

G Start Sample Preparation (Cold Diluent, Protect from Light) Buffer Mobile Phase Optimization (pH 4.5 - 6.0 Buffer) Start->Buffer Column Column Selection (Core-Shell C18 or Mixed-Mode) Buffer->Column Separation Gradient Elution (Acetonitrile / Aqueous Buffer) Column->Separation Detection Detection (UV 220-254 nm or ESI-MS) Separation->Detection Validation System Suitability (RSD < 2.0%, Resolution > 1.5) Detection->Validation

Fig 1. Self-validating HPLC workflow for β-lactam intermediate analysis.

Self-Validating Protocol: Simultaneous Determination of 7-ACA and Impurities

Rationale: 7-ACA is synthesized via the enzymatic cleavage of Cephalosporin C (CPC) using cephalosporin C acylase[8]. Monitoring the conversion efficiency requires baseline resolution between CPC, 7-ACA, and degradation products like 7-ADCA[9].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 5.0 g of K₂HPO₄ and 5.0 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to exactly 6.0. Causality: A pH of 6.0 minimizes base-catalyzed hydrolysis of the β-lactam ring while maintaining reproducible ionization of the carboxylic acid[2].

    • Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or an equivalent core-shell C18.

    • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak symmetry. However, exceeding 40 °C risks on-column thermal degradation of the intermediate[2].

    • Flow Rate: 1.0 mL/min.

    • Isocratic Elution: 92% Phase A : 8% Phase B.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Extract 250 mg of mycelia or intermediate powder in 50 mM Na₂HPO₄ (pH 6.0). Keep samples chilled (4 °C) in the autosampler to prevent spontaneous lactam ring opening[9].

  • System Suitability Check:

    • Inject a standard mixture of 7-ACA, D-7-ACA, and CPC. Ensure the resolution (Rs) between 7-ACA and D-7-ACA is > 1.5. The relative standard deviation (RSD) for six replicate injections must be < 2.0%[10].

G CPC Cephalosporin C (CPC) Precursor Enzyme Enzymatic Cleavage (Acylase, pH 9.0-9.5) CPC->Enzyme ACA 7-ACA (Target Intermediate) Enzyme->ACA Main Pathway Impurity1 D-7-ACA (Chiral Epimer) Enzyme->Impurity1 Epimerization Impurity2 7-ADCA (Degradant) Enzyme->Impurity2 Deacetylation

Fig 2. Enzymatic conversion of Cephalosporin C to 7-ACA and associated impurities.

Comparative Experimental Data

To objectively evaluate the methods, we must look at the quantitative data derived from these validated protocols. The table below synthesizes the linear ranges, retention dynamics, and correlation coefficients for 6-APA and 7-ACA purity assays.

Table 2: Chromatographic Data Summary for β-Lactam Intermediates

AnalyteImpurity / MatrixColumnMobile PhaseLinear Range (µg/mL)R² ValueReference
7-ACA D-7-ACA, 7-ADCA, CPCSB-C18 (5 µm)Phosphate Buffer (pH 6.0) / ACN (92:8)0.025 - 504.00.9991[2]
6-APA Ampicillin, DicloxacillinC18 (Isocratic)ACN / Water (pH 4.0 with H₃PO₄) (60:40)2.0 - 16.0>0.999[6]
6-APA Amoxicillin AmideC8 (5 µm)0.05 M KH₂PO₄ (pH 5.0) / ACN (Gradient)0.1 - 20.0>0.999[7]

Data Interpretation: For 6-APA, utilizing a C8 column with a pH 5.0 buffer provides excellent linearity down to 0.1 µg/mL[7]. However, when analyzing 6-APA in the presence of highly retained hydrophobic APIs like dicloxacillin, a higher organic modifier ratio (60% ACN) and a lower pH (4.0) are required to elute the API in a reasonable timeframe while still retaining the polar 6-APA[6].

Advanced Detection: Bridging UV and Mass Spectrometry

While UV detection at 220-254 nm is the gold standard for routine QA/QC due to the chromophoric nature of the β-lactam ring and conjugated side chains, it lacks the specificity required for unknown impurity identification.

When transferring a method from UV to LC-MS/MS:

  • Buffer Substitution: Non-volatile phosphate buffers (e.g., KH₂PO₄) will precipitate in the MS source and cause severe ion suppression. They must be replaced with volatile alternatives like 0.1% Formic Acid or Ammonium Acetate[5].

  • Column Chemistry Shift: Because formic acid does not provide the same ion-pairing effect as phosphate, the retention of 6-APA and 7-ACA on a standard C18 will drastically decrease. This is where switching to a Mixed-Mode column (e.g., Newcrom R1) becomes scientifically justified. The electrostatic interactions compensate for the loss of ion-pairing, maintaining retention times and preventing the analytes from eluting in the void volume[5].

Conclusion

Determining the purity of synthetic β-lactam intermediates is an exercise in balancing chromatographic retention with molecular stability. While traditional C18 columns coupled with phosphate buffers offer a robust, low-cost solution for routine UV analysis, the shift toward core-shell and mixed-mode stationary phases provides the efficiency and MS-compatibility required for modern, high-throughput drug development. By strictly controlling mobile phase pH and utilizing self-validating system suitability checks, laboratories can ensure the integrity of their semi-synthetic antibiotic pipelines.

References
  • Title: Impurities determination of 7-aminocephalosporanic acid by RP-HPLC with correction factor Source: researchgate.net URL: 2

  • Title: High-performance liquid chromatographic determination of 6-aminopenicillanic acid by postcolumn alkaline degradation Source: nih.gov URL: 3

  • Title: Separation of 6-Aminopenicillanic acid on Newcrom R1 HPLC column Source: sielc.com URL: 5

  • Title: Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid Source: researchgate.net URL: 6

  • Title: 7-Aminocephalosporanic Acid | 957-68-6 - TCI Chemicals Source: tcichemicals.com URL: 1

  • Title: Application Note: HPLC Method for the Detection of 6-Aminopenicillanic Acid (APA) and Amoxicillin Amide in Amoxicillin Source: benchchem.com URL: 7

  • Title: Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction Source: google.com (Patents) URL: 8

  • Title: A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum Source: mdpi.com URL: 9

  • Title: APPLICATIONS - Phenomenex Source: phenomenex.com URL: 4

  • Title: A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds Source: nih.gov URL: 10

Sources

Comparative

Strategic Synthesis of 2-Azetidinones: A Cost-Benefit &amp; Technical Analysis

Executive Summary The -lactam (2-azetidinone) ring remains the pharmacophore of choice for a vast class of antibiotics (penicillins, cephalosporins, carbapenems) and cholesterol absorption inhibitors (e.g., Ezetimibe). H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-lactam (2-azetidinone) ring remains the pharmacophore of choice for a vast class of antibiotics (penicillins, cephalosporins, carbapenems) and cholesterol absorption inhibitors (e.g., Ezetimibe). However, the selection of a synthetic route is rarely a binary choice; it is a trade-off between atom economy , stereochemical precision , and process scalability .

This guide objectively compares the three dominant synthetic methodologies: the classical Staudinger Cycloaddition , the atom-economic Kinugasa Reaction , and the industrially prevalent Ester Enolate-Imine Condensation .

Strategic Framework: The Triangle of Constraints

Before selecting a route, we must define the governing constraints. No single method excels in all three categories:

  • Thermodynamic/Kinetic Control (Stereoselectivity): Do you need cis or trans geometry?

  • Atom Economy (Green Metrics): How much waste (stoichiometric base/auxiliaries) is generated?

  • Scalability (COGS): Can the method survive the transition from gram to kilogram scale?

Route 1: The Staudinger ([2+2] Ketene-Imine) Cycloaddition

Status: The Versatile Workhorse

The Staudinger synthesis remains the most widely used method for discovery-phase synthesis due to its reliability and the ready availability of acid chlorides and imines.

Mechanistic Insight

The reaction proceeds via the in situ generation of a ketene from an acid chloride using a tertiary amine base. The ketene undergoes a [2+2] cycloaddition with an imine.[1]

  • Causality: The stereochemistry is governed by torquoselectivity . Electron-donating substituents on the ketene or imine generally favor the cis-isomer (kinetic product) via an orthogonal approach, while high temperatures or bulky groups can drive the reaction toward the trans-isomer (thermodynamic product).

Graphviz: Staudinger Mechanism Flow

StaudingerMechanism AcidChloride Acid Chloride (R-CH(Cl)-COCl) Ketene Ketene Intermediate (R-C=C=O) AcidChloride->Ketene -HCl (Base-H+ Cl-) Base Base (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine ([2+2]) Imine Imine (R'-N=CH-R'') Imine->Zwitterion BetaLactam 2-Azetidinone (Final Product) Zwitterion->BetaLactam Conrotatory Ring Closure

Figure 1: The Staudinger mechanism relies on the in situ generation of a reactive ketene species.[2]

Self-Validating Protocol (Standard Scale)
  • Reagents: Phenylacetyl chloride (1.0 eq), Benzylideneaniline (1.0 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Dissolve imine in dry DCM under

    
     atmosphere. Cool to 0°C.
    
  • Step 2: Add triethylamine. Validation Point: Ensure no precipitation occurs yet; precipitation indicates moisture contamination.

  • Step 3: Add acid chloride dropwise over 30 mins. Causality: Slow addition prevents ketene dimerization (a primary side reaction).

  • Step 4: Monitor by IR. Disappearance of the ketene peak (

    
    ) and appearance of the 
    
    
    
    -lactam carbonyl (
    
    
    ) confirms conversion.

Route 2: The Kinugasa Reaction

Status: The Green Challenger

A copper(I)-catalyzed reaction between a terminal alkyne and a nitrone.[3] This route is gaining traction due to its high atom economy—all atoms in the starting materials are incorporated into the product (excluding the catalyst).

Mechanistic Insight

This is a cascade reaction involving a 1,3-dipolar cycloaddition of a copper acetylide to a nitrone, followed by a rearrangement.[3]

  • Stereocontrol: Predominantly yields cis-

    
    -lactams.[2]
    
  • Green Advantage: Recent modifications allow this reaction to proceed in aqueous micelles ("on water"), eliminating the need for chlorinated solvents.

Graphviz: Kinugasa Catalytic Cycle

KinugasaCycle CuI Cu(I) Catalyst CuAcetylide Cu-Acetylide Species CuI->CuAcetylide + Base Alkyne Terminal Alkyne Alkyne->CuAcetylide Isoxazoline Isoxazoline Intermediate CuAcetylide->Isoxazoline + Nitrone (Cycloaddition) Nitrone Nitrone Nitrone->Isoxazoline Rearrange Ring Contraction Isoxazoline->Rearrange Product Cis-Beta-Lactam Rearrange->Product Protonation Product->CuI Catalyst Regeneration

Figure 2: The Kinugasa reaction cycle. Note the high atom economy as the Cu(I) is regenerated.

Protocol (Aqueous Micellar Variant)
  • Reagents: Alkyne, Nitrone, CuI (10 mol%),

    
    , 2 wt% TPGS-750-M (surfactant) in water.
    
  • Step 1: Dissolve CuI and base in the aqueous surfactant solution.

  • Step 2: Add alkyne and nitrone. Stir at RT.

  • Validation Point: The reaction mixture should be homogeneous or a stable emulsion. Phase separation indicates surfactant failure.

  • Step 3: Extraction with minimal EtOAc.

  • Note: Oxygen exclusion is critical to prevent the Glaser coupling of alkynes (homocoupling side product).[4]

Route 3: Ester Enolate-Imine Condensation

Status: The Industrial Precision Tool

This is the route of choice for complex APIs like Ezetimibe . It utilizes a metal enolate (usually Li, Ti, or Zn) generated from an ester or thioester reacting with an imine.

Mechanistic Insight[1][2][3][5]
  • Causality: The use of chiral auxiliaries (e.g., Evans oxazolidinones) or chiral ligands allows for near-perfect stereocontrol.

  • Constraint: Requires cryogenic temperatures (-78°C) and strong bases (LDA, LHMDS), making it energy-intensive but highly precise.

Comparative Data Analysis

The following table synthesizes performance metrics based on recent industrial reviews and green chemistry audits.

MetricStaudinger (Route 1)Kinugasa (Route 2)Enolate Condensation (Route 3)
Typical Yield 60 - 90%50 - 85%70 - 95%
Atom Economy (AE) Low (Base-HCl waste)High (100% theoretical) Medium (Auxiliary waste)
Stereoselectivity Variable (Conditions dependent)High (cis-selective)Excellent (Tunable)
Reaction Mass Efficiency ModerateHighLow (due to workup/temp)
Scalability HighMedium (Cu removal)High (Standard Pharma)
Cost Driver Waste DisposalCatalyst/LigandEnergy (Cryogenic)

Decision Matrix: Selecting the Right Route

Do not default to the method you know best. Use this logic flow to determine the optimal path for your specific molecule.

DecisionMatrix Start Start: Define Target Chiral Is strict enantiopurity required? Start->Chiral Green Is Atom Economy/Green Metrics priority? Chiral->Green No / Racemic OK Route3 Route 3: Enolate Condensation (Use Chiral Auxiliary) Chiral->Route3 Yes (e.g. Ezetimibe) Scale Scale > 10kg? Green->Scale No Route2 Route 2: Kinugasa Reaction (Catalytic/Green) Green->Route2 Yes (Sustainability focus) Scale->Route2 No (Discovery phase) Route1 Route 1: Staudinger (Robust/General) Scale->Route1 Yes (Reliability focus)

Figure 3: Logic flow for selecting the synthetic route based on project constraints.

Expert Commentary & Conclusion

For Ezetimibe and similar high-value APIs, the Enolate Condensation (Route 3) remains the industrial standard despite its poor green metrics regarding energy consumption. The cost of goods (COGS) is justified by the elimination of expensive chiral resolution steps later in the process.

However, for next-generation library synthesis or when operating under strict environmental regulations (e.g., REACH), the Kinugasa Reaction (Route 2) offers a superior profile. It avoids the formation of stoichiometric salt waste inherent to the Staudinger method and eliminates the cryogenic energy costs of the Enolate route.

Recommendation:

  • Discovery/Screening: Use Staudinger for speed and diversity.

  • Process Development (Green): Optimize Kinugasa if the substrate allows.

  • Manufacturing (Chiral): Default to Enolate Condensation with chiral auxiliaries.

References

  • Staudinger, H. (1907).[5][6] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Kinugasa, M., & Hashimoto, S. (1972). "The reactions of copper(I) acetylides with nitrones." Journal of the Chemical Society, Chemical Communications.

  • Wu, G., et al. (2000). "Enantioselective Synthesis of Ezetimibe (SCH 58235)." The Journal of Organic Chemistry. (Describes the Enolate-Imine route).

  • Duarte, F. J. S., et al. (2022). "Green Chemistry Metrics, A Review." Processes. (For calculation of AE and RME).

  • Palomo, C., et al. (2004). "

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry. 
    

Sources

Validation

Spectroscopic Comparison of cis and trans Isomers of 4-Phenylazetidin-2-one: A Technical Guide

Executive Summary & Biological Relevance The -lactam ring (azetidin-2-one) is the pharmacophore responsible for the antibiotic activity of penicillins, cephalosporins, and monobactams. In the development of synthetic mon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The


-lactam ring (azetidin-2-one) is the pharmacophore responsible for the antibiotic activity of penicillins, cephalosporins, and monobactams. In the development of synthetic monobactams, such as 3-substituted-4-phenylazetidin-2-ones , the stereochemical relationship between the substituents at C3 and C4 is a critical determinant of biological efficacy.
  • Biological Impact: The antibacterial activity of

    
    -lactams relies on the acylation of the active site serine in Penicillin-Binding Proteins (PBPs). The stereochemistry dictates the "fit" of the molecule into the PBP active site. Natural penicillins typically possess a cis-relationship between the protons at C5 and C6 (analogous to C3 and C4 in the monobactam scaffold). Consequently, controlling and verifying the cis vs. trans geometry is a mandatory quality gate in synthesis.
    
  • The Challenge: cis and trans isomers often co-elute or co-crystallize. Definitive spectroscopic differentiation is required to ensure batch consistency and structure-activity relationship (SAR) accuracy.

This guide details the spectroscopic signatures required to unambiguously distinguish these isomers, focusing on


H NMR coupling constants  as the primary diagnostic tool.

Structural Definitions

To ensure clarity, we define the isomers based on the relative orientation of the substituent at C3 (


) and the Phenyl group at C4.
  • Scaffold: 3-R-4-phenylazetidin-2-one.

  • Isomer Definitions:

    • cis-Isomer: The C3-H and C4-H protons are on the same face of the ring (dihedral angle

      
      ). The Substituent 
      
      
      
      and Phenyl group are also on the same face (syn).
    • trans-Isomer: The C3-H and C4-H protons are on opposite faces of the ring (dihedral angle

      
      ). The Substituent 
      
      
      
      and Phenyl group are anti.

Note: If C3 is unsubstituted (i.e., a methylene group, -CH


-), cis/trans isomerism relative to C4 does not exist. This guide assumes a substituent (e.g., -NH

, -Cl, -Alkyl) is present at C3.

Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

The vicinal coupling constant (


) is the "Gold Standard" for assignment. The Karplus equation dictates that the coupling magnitude depends on the dihedral angle between the protons.
A. Coupling Constants (

)

In the constrained 4-membered


-lactam ring:
  • cis Isomer: Protons are eclipsed/syn-clinal.

    • 
       = 5.0 – 6.5 Hz  (Typical range)
      
  • trans Isomer: Protons are anti-clinal.

    • 
       = 1.5 – 2.5 Hz  (Typical range)
      

Diagnostic Rule:


. If 

Hz, the configuration is cis.[1][2] If

Hz, the configuration is trans.[1][2]
B. Chemical Shifts (

) & Shielding Effects

While less definitive than coupling constants due to solvent effects, chemical shifts often follow a pattern driven by the anisotropy of the C4-phenyl ring.

  • cis Isomer: The C3 proton is spatially closer to the plane of the C4-phenyl ring. Depending on the exact rotamer of the phenyl group, this often leads to an upfield shift (shielding) or distinct splitting compared to the trans isomer.

  • trans Isomer: The C3 proton is distant from the phenyl ring, typically resonating downfield relative to the cis counterpart.

C. Nuclear Overhauser Effect (NOE)

NOE spectroscopy measures through-space coupling (dipolar coupling) and provides spatial confirmation.

  • cis: Strong NOE correlation observed between H3 and H4 .

  • trans: Weak or no NOE correlation between H3 and H4. (Correlations may instead be seen between H3 and the ortho-protons of the C4-phenyl ring).

Infrared Spectroscopy (IR)

IR is a secondary confirmation tool. The


-lactam carbonyl stretch is highly characteristic but the cis/trans difference is subtle.
  • Carbonyl Stretch (

    
    ):  1730 – 1760 cm
    
    
    
    .
  • Isomer Distinction: The cis isomer often exhibits a slightly lower frequency carbonyl stretch if the C3 substituent can hydrogen bond with the C4-phenyl ring or if steric strain is significantly higher, but this is not a reliable primary identifier.

Data Summary Table
Featurecis-Isomer trans-Isomer Causality

(Coupling)
5.0 – 6.5 Hz 1.5 – 2.5 Hz Karplus relationship (Dihedral angle).
NOE (H3

H4)
Strong Weak / Absent Protons on same face vs. opposite face.

H Shift (H3)
Typically UpfieldTypically DownfieldAnisotropic shielding by C4-Phenyl.
Thermodynamic Stability Kinetic ProductThermodynamic ProductSteric repulsion of substituents.

Experimental Workflow: Synthesis & Separation

The Staudinger Ketene-Imine Cycloaddition is the standard method for synthesizing these compounds. The stereochemical outcome is controlled by the reaction conditions (Temperature, Order of Addition, Electronic nature of substituents).

Protocol: Staudinger Synthesis of 3-Amino-4-Phenylazetidin-2-one

Note: This protocol synthesizes the protected form (e.g., 3-phthalimido).

Reagents:

  • Imine (Schiff Base):

    
    -Benzylidene-aniline derivative.
    
  • Acid Chloride: Phthalimidoacetyl chloride (Ketene precursor).

  • Base: Triethylamine (Et

    
    N).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add Imine (1.0 eq) and dry DCM.

  • Ketene Generation (In Situ): Cool to -78°C (for kinetic/cis control) or Reflux (for thermodynamic/trans control).

  • Addition: Add Et

    
    N (3.0 eq). Then, add Acid Chloride (1.2 eq) dropwise over 1 hour.
    
    • Mechanism:[3][4][5][6] Et

      
      N eliminates HCl from the acid chloride to form the Ketene .
      
    • Cycloaddition: The Imine attacks the Ketene to form a zwitterionic intermediate.[5]

  • Reaction: Stir for 12 hours. Allow to warm to room temperature (if cooled).

  • Quench: Wash with 1M HCl, then saturated NaHCO

    
    , then Brine.
    
  • Separation:

    • TLC: Check mobile phase (typically Hexane:Ethyl Acetate 7:3). cis and trans isomers usually have different

      
       values (cis is often more polar/lower 
      
      
      
      due to dipole alignment).
    • Column Chromatography: Silica gel flash chromatography is usually sufficient to separate the diastereomers.

Visualizations

Diagram 1: NMR Decision Tree for Isomer Assignment

This logic flow guides the researcher from raw data to definitive structural assignment.

NMR_Decision_Tree Start Isolate Product (4-Phenylazetidin-2-one derivative) H1_NMR Acquire 1H NMR (CDCl3 or DMSO-d6) Start->H1_NMR Identify Identify H3 and H4 Signals (3.0 - 5.5 ppm region) H1_NMR->Identify Measure_J Measure Coupling Constant J(H3, H4) Identify->Measure_J Decision Value of J? Measure_J->Decision Result_Cis CIS Isomer (Kinetic Product) Decision->Result_Cis High J Result_Trans TRANS Isomer (Thermodynamic Product) Decision->Result_Trans Low J Cis_Path J = 5.0 - 6.5 Hz Trans_Path J = 1.5 - 2.5 Hz Validation Validation: Run NOESY Look for H3-H4 Crosspeak Result_Cis->Validation Result_Trans->Validation

Caption: Decision tree for stereochemical assignment using


H NMR coupling constants (

).
Diagram 2: Staudinger Synthesis Selectivity

This diagram illustrates the mechanistic divergence that leads to either isomer.

Staudinger_Mechanism Inputs Imine + Ketene Zwitterion Zwitterionic Intermediate Inputs->Zwitterion Direct_Close Direct Ring Closure (Fast / Low Temp) Zwitterion->Direct_Close Electron-Donating Ketene Subs. Isomerization Imine Isomerization (Slow / High Temp) Zwitterion->Isomerization Electron-Withdrawing Ketene Subs. Cis_Product CIS Isomer (Kinetic) Direct_Close->Cis_Product Trans_Product TRANS Isomer (Thermodynamic) Isomerization->Trans_Product

Caption: Mechanistic bifurcation in the Staudinger reaction determining cis/trans selectivity.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006).

    
    -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[5][7] Link
    
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis: Mechanism and Stereoselectivity. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Link

  • Cossío, F. P., et al. (1999). The Staudinger Reaction: A Combined Theoretical and Experimental Study. European Journal of Organic Chemistry.[1][5] Link

  • ResearchGate. (2022).

    
    H-NMR spectra of 3,4-cis- and trans-substituted 
    
    
    
    -lactams. Link

Sources

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